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  • Product: (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine
  • CAS: 876709-26-1

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine: A Prospective Technical Guide

For distribution to: Researchers, scientists, and drug development professionals. Abstract: This guide outlines a comprehensive strategy for characterizing the in vitro mechanism of action of the novel chemical entity, (...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This guide outlines a comprehensive strategy for characterizing the in vitro mechanism of action of the novel chemical entity, (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine. As of the date of this publication, specific experimental data on this compound is not available in the public domain. Therefore, this document serves as a prospective framework, detailing the logical progression of experiments and the scientific rationale required to robustly define its biological activity. We will explore methodologies for target identification, pathway analysis, and the assessment of cellular effects, providing a blueprint for future research endeavors.

Introduction: The Need for Mechanistic Understanding

The compound (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is a unique small molecule with structural motifs that suggest potential interactions with various biological targets. The presence of a phenyl-pyridin-4-yl-methyl group is found in compounds with diverse pharmacological activities, including those targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2][3] The ethoxy-propyl-amine side chain further adds to the complexity and potential for specific molecular interactions.[4] A thorough in vitro characterization is the foundational step in understanding its therapeutic potential and any potential liabilities. This guide will provide the conceptual and technical framework for such an investigation.

Stage 1: Initial Target Class Screening

Given the novelty of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, the initial phase of investigation should focus on broad screening to identify its primary target class. This approach maximizes the probability of identifying a "hit" and informs the subsequent, more focused, experimental plan.

2.1 Rationale for Broad-Based Screening

A broad-based screening approach is essential when there is no a priori knowledge of a compound's biological target. This strategy mitigates the risk of pursuing a biased hypothesis and allows the experimental data to guide the research direction. A typical screening panel would include assays for:

  • GPCRs: A significant portion of approved drugs target GPCRs. Radioligand binding assays or functional assays measuring second messenger levels (e.g., cAMP, IP1) across a panel of representative GPCRs are a standard starting point.

  • Ion Channels: The structural similarity to some known ion channel modulators warrants investigation into its effects on key channels such as sodium, potassium, and calcium channels using automated patch-clamp electrophysiology.

  • Kinases: The phenyl-pyridine scaffold is present in some kinase inhibitors.[5][6] A broad kinase panel screen would assess the compound's ability to inhibit the activity of a wide range of human kinases.

  • Nuclear Receptors: These receptors are critical in regulating gene expression. Reporter gene assays can be employed to screen for agonist or antagonist activity at common nuclear receptors.

  • Transporters: The amine group suggests a potential for interaction with neurotransmitter transporters.[7] Cellular uptake assays using radio-labeled substrates for transporters like SERT, DAT, and NET would be informative.

2.2 Experimental Workflow for Initial Screening

Caption: Workflow for initial target class identification.

Stage 2: Target Validation and Elucidation of Molecular Mechanism

Once a primary target or target class is identified, the next stage involves validating this interaction and delving into the specific molecular mechanism.

3.1 Binding Assays: Quantifying the Interaction

To confirm a direct interaction between (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine and its putative target, quantitative binding assays are essential.

  • Protocol: Radioligand Binding Assay (Hypothetical Target: GPCR X)

    • Preparation of Cell Membranes: Culture cells expressing the target GPCR X and harvest. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

    • Competition Binding: In a 96-well plate, add a fixed concentration of a known radiolabeled ligand for GPCR X.

    • Add increasing concentrations of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (the "competitor").

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate to trap the membranes with bound radioligand.

    • Quantification: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the Ki (inhibition constant).

3.2 Functional Assays: Assessing Biological Effect

Demonstrating a functional effect of the compound on its target is crucial. The choice of assay depends on the nature of the target.

  • For a GPCR: Measure second messenger production (e.g., cAMP for Gs/Gi-coupled receptors, IP1 for Gq-coupled receptors) or downstream signaling events like calcium mobilization or ERK phosphorylation.

  • For an Ion Channel: Use patch-clamp electrophysiology to measure changes in ion flow in response to the compound.

  • For a Kinase: An in vitro kinase assay using a purified enzyme, a specific substrate peptide, and radio-labeled ATP can quantify the inhibition of substrate phosphorylation.

3.3 Signaling Pathway Analysis

Understanding how the interaction of the compound with its target modulates intracellular signaling pathways is a key component of mechanistic studies.

G compound (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine target Putative Target (e.g., GPCR) compound->target Binds to effector Effector Enzyme (e.g., Adenylyl Cyclase) target->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activates cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylates Substrates

Caption: Hypothetical signaling pathway modulation.

Stage 3: Cellular Phenotypic Assays

The final stage of in vitro characterization is to assess the compound's effect on cellular phenotypes. This provides a link between the molecular mechanism and a potential physiological outcome.

4.1 Table of Potential Cellular Assays

Assay TypeEndpoint MeasuredRationale
Cell Proliferation Assay Cell viability (e.g., MTT, CellTiter-Glo)To determine if the compound has cytotoxic or cytostatic effects.
Migration/Invasion Assay Cell movement through a porous membraneRelevant for oncology and immunology applications.
Apoptosis Assay Caspase activation, Annexin V stainingTo assess if the compound induces programmed cell death.
Gene Expression Analysis mRNA levels of target genes (qPCR, RNA-seq)To understand the impact on transcriptional regulation.
Conclusion and Future Directions

This guide has presented a hypothetical, yet scientifically rigorous, framework for the in vitro characterization of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine. The progression from broad screening to target validation, mechanistic elucidation, and cellular phenotyping represents a logical and comprehensive approach to understanding the action of a novel compound. The successful execution of these studies would provide the necessary foundation for further preclinical development, including in vivo efficacy and safety studies. The data generated would be invaluable for researchers, scientists, and drug development professionals in assessing the therapeutic potential of this molecule.

References

As no direct literature exists for "(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine," the following references are to related structures and methodologies and are provided for illustrative purposes.

  • Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. PubMed. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

  • Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Molecules. Available at: [Link]

  • (3-METHOXY-PROPYL)-(PHENYL-PYRIDIN-4-YL-METHYL)-AMINE DIHYDROCHLORIDE. NextSDS. Available at: [Link]

  • 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M 1 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Design and synthesis of 3-[3-(substituted phenyl)-4-piperidin-1-ylmethyl. Medicinal Chemistry Research. Available at: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and pharmacological study of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazoline. European Journal of Medicinal Chemistry. Available at: [Link]

  • (3-ETHOXY-PROPYL)-(PHENYL-PYRIDIN-2-YL-METHYL)-AMINE. NextSDS. Available at: [Link]

  • Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at: [Link]

  • Propylamine – Knowledge and References. Taylor & Francis Online. Available at: [Link]20.1760634)

Sources

Exploratory

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine chemical structure and physicochemical properties

An In-depth Technical Guide to (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and proposed methodologies for the synthesis and characterization of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine. As a novel compound with limited publicly available experimental data, this document combines established chemical principles with predictive modeling and detailed experimental protocols to serve as a foundational resource for researchers.

Chemical Identity and Structure

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is a secondary amine featuring a central nitrogen atom bonded to a 3-ethoxypropyl group and a phenyl(pyridin-4-yl)methyl group. The presence of both an aromatic phenyl ring and a heteroaromatic pyridine ring, along with a flexible ether-containing alkyl chain, suggests a molecule with potential for diverse chemical interactions and biological activities.

  • IUPAC Name: N-(3-ethoxypropyl)-1-phenyl-1-(pyridin-4-yl)methanamine

  • CAS Number: 876709-26-1

  • Linear Formula: C₁₇H₂₂N₂O

  • Molecular Weight: 270.37 g/mol

The chemical structure of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is depicted below:

Caption: Chemical structure of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, Quantitative Structure-Property Relationship (QSPR) models and computational chemistry methods can provide valuable estimations of the physicochemical properties of a molecule. These predictions are instrumental for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of drug-like properties.

PropertyPredicted ValueMethod of Prediction/Rationale
Molecular Weight 270.37 g/mol Calculated from the molecular formula C₁₇H₂₂N₂O.
Melting Point 70-90 °CEstimated based on structurally similar aromatic amines. The presence of a flexible alkyl chain may lower the melting point compared to more rigid analogs.
Boiling Point > 350 °CPredicted to be high due to the molecular weight and polar functional groups capable of hydrogen bonding.
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.The molecule has both polar (amine, ether, pyridine) and non-polar (phenyl, alkyl chain) regions, suggesting solubility in a range of organic solvents. Water solubility is expected to be low due to the significant hydrocarbon content.
pKa (of the pyridinium ion) ~5.5 - 6.5The pyridine nitrogen is basic. This value is an estimate based on the pKa of pyridine and the electronic effects of the substituent.
pKa (of the secondary amine) ~9.5 - 10.5The secondary amine is expected to be more basic than the pyridine nitrogen.
LogP 3.0 - 4.0The octanol-water partition coefficient is predicted to be in this range, indicating a moderate level of lipophilicity.

Proposed Synthesis and Purification

A robust and versatile method for the synthesis of secondary amines is reductive amination. This approach involves the reaction of a carbonyl compound with a primary amine to form an imine, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Route: Reductive Amination

A plausible synthetic route to (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is the reductive amination of phenyl(pyridin-4-yl)methanone with 3-ethoxypropan-1-amine.

Reaction Scheme:

Experimental Protocol:

  • Imine Formation:

    • In a round-bottom flask, dissolve phenyl(pyridin-4-yl)methanone (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane.

    • Add 3-ethoxypropan-1-amine (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and continue stirring until the reduction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel, potentially with the addition of a small amount of triethylamine to the eluent to prevent peak tailing. Alternatively, purification can be achieved by recrystallization from a suitable solvent system.[1][2]

Characterization and Quality Control

A comprehensive characterization of the synthesized (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is essential to confirm its identity and purity. The following experimental protocols outline the standard analytical techniques for this purpose.

Workflow for Characterization

characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physicochemical Physicochemical Properties Synthesis Reductive Amination Purification Column Chromatography / Recrystallization Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Purity HPLC/GC Analysis Purification->Purity MP Melting Point Determination Purity->MP Solubility Solubility Assessment Purity->Solubility pKa pKa Determination Purity->pKa

Caption: A logical workflow for the synthesis, purification, and characterization of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

  • δ 8.5-8.6 (m, 2H): Protons on the pyridine ring ortho to the nitrogen.

  • δ 7.2-7.4 (m, 7H): Protons of the phenyl ring and the pyridine ring meta to the nitrogen.

  • δ 4.5-4.6 (s, 1H): Methine proton (CH).

  • δ 3.4-3.5 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

  • δ 3.3-3.4 (t, 2H): Methylene protons adjacent to the secondary amine (-N-CH₂-).

  • δ 2.6-2.7 (t, 2H): Methylene protons on the ethoxypropyl chain.

  • δ 1.7-1.8 (p, 2H): Methylene protons on the ethoxypropyl chain.

  • δ 1.1-1.2 (t, 3H): Methyl protons of the ethoxy group.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

  • δ 150.0: Pyridine carbons ortho to nitrogen.

  • δ 140-145: Quaternary carbon of the phenyl ring.

  • δ 128-130: Phenyl carbons.

  • δ 122-124: Pyridine carbons meta to nitrogen.

  • δ 70-72: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

  • δ 68-70: Methine carbon (-CH-).

  • δ 66-68: Methylene carbon of the ethoxy group.

  • δ 48-50: Methylene carbon adjacent to the secondary amine (-N-CH₂-).

  • δ 29-31: Methylene carbon of the ethoxypropyl chain.

  • δ 15-16: Methyl carbon of the ethoxy group.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • M⁺ at m/z 270: The molecular ion peak corresponding to the molecular weight of the compound.

  • Fragment at m/z 183: Loss of the 3-ethoxypropyl group.

  • Fragment at m/z 167: The phenyl(pyridin-4-yl)methyl cation.

Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by GC or LC.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio.

  • Data Interpretation: Analyze the resulting mass spectrum to confirm the molecular weight and identify characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data:

  • 3300-3500 cm⁻¹ (weak to medium, broad): N-H stretch of the secondary amine.

  • 3000-3100 cm⁻¹ (medium): C-H stretch of the aromatic rings.

  • 2850-2950 cm⁻¹ (medium to strong): C-H stretch of the aliphatic chains.

  • 1590-1610 cm⁻¹ (medium): C=C and C=N stretching of the aromatic and pyridine rings.

  • 1050-1150 cm⁻¹ (strong): C-O stretch of the ether group.

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Applications and Future Research

The chemical structure of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, containing both a substituted pyridine and a flexible amine side chain, is a motif found in various biologically active compounds. Phenyl-pyridyl scaffolds are known to interact with a range of biological targets. Further research into this molecule could explore its potential in areas such as:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents.

  • Materials Science: As a ligand for the formation of metal-organic frameworks or coordination polymers.

  • Catalysis: As a ligand in organometallic catalysis.

Experimental validation of the predicted properties and biological screening are crucial next steps to unlock the full potential of this compound.

References

  • Benchchem. (2025).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Google Patents. (n.d.). Purification of secondary alkyl amines.

Sources

Foundational

Preclinical Pharmacokinetics and Bioavailability Profiling of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine

Target Audience: Researchers, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale The compound (3-Ethoxy-propyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

The compound (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (CAS: 876709-26-1)[1] represents a highly specialized secondary amine featuring a diarylmethylamine (benzhydryl amine) pharmacophore. Diarylmethylamines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antihistamines, antiviral agents, and central nervous system (CNS) therapeutics[2].

From a pharmacokinetic (PK) perspective, the structural architecture of this molecule dictates its absorption, distribution, metabolism, and excretion (ADME) profile:

  • The Diarylmethylamine Core: The inclusion of a 4-pyridyl ring (instead of a standard phenyl ring) lowers the overall lipophilicity slightly while introducing a basic nitrogen center. This structural modification generally improves the CNS multiparameter optimization (MPO) score and enhances oral bioavailability by modulating first-pass metabolism[3].

  • The 3-Ethoxypropyl Chain: This aliphatic ether side chain is strategically positioned to improve aqueous solubility while maintaining sufficient lipophilicity for transcellular membrane penetration[4]. However, it introduces a specific metabolic liability: susceptibility to CYP3A4-mediated O-deethylation.

This whitepaper provides a comprehensive, field-proven framework for evaluating the in vitro and in vivo pharmacokinetics of this compound, detailing the causality behind each experimental protocol to ensure scientific integrity and self-validating results.

Experimental Workflow & Metabolic Predictions

Before initiating in vivo studies, it is critical to map the expected metabolic pathways and establish a rigorous screening workflow.

Predicted Phase I Metabolism

The compound possesses multiple sites vulnerable to cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) mediated oxidation. The primary predicted pathways include O-deethylation of the ether chain, N-dealkylation of the secondary amine, and N-oxidation of the pyridine ring.

MetabolicPathway Parent (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (Parent Drug) M1 N-Dealkylation (Diarylmethylamine core) Parent->M1 CYP3A4 / CYP2D6 M2 O-Deethylation (3-Hydroxypropyl metabolite) Parent->M2 CYP3A4 M3 Pyridine N-Oxidation (N-oxide derivative) Parent->M3 FMO / CYP450

Caption: Predicted Phase I metabolic pathways of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine.

Preclinical PK Workflow

To systematically evaluate the compound, a tiered approach moving from in vitro ADME to in vivo PK modeling is required.

PKWorkflow InVitro In Vitro ADME (Caco-2, Microsomes) Bioanalysis LC-MS/MS Method Development InVitro->Bioanalysis InVivo In Vivo Dosing (IV & PO in Rats) Bioanalysis->InVivo Data NCA PK Analysis (WinNonlin) InVivo->Data

Caption: Step-by-step experimental workflow for preclinical pharmacokinetic evaluation.

In Vitro ADME Methodologies

To ensure trustworthiness, every assay must operate as a self-validating system incorporating established high/low controls.

Caco-2 Bidirectional Permeability Assay

Causality: Oral bioavailability is heavily dependent on intestinal absorption. Because the compound contains a basic secondary amine, it may be a substrate for P-glycoprotein (P-gp) efflux transporters. A bidirectional Caco-2 assay determines both passive permeability and active efflux.

Step-by-Step Protocol:

  • Cell Culture: Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and expression of tight junctions and brush-border enzymes.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A→B assessment, and the basolateral (B) chamber for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Self-Validation Controls: Run Propranolol (high permeability, transcellular marker) and Atenolol (low permeability, paracellular marker) in parallel.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2 indicates potential P-gp liability.

Liver Microsomal Stability Assay

Causality: The 3-ethoxypropyl group is highly susceptible to hepatic CYP3A4-mediated oxidation[4]. Quantifying intrinsic clearance ( CLint​ ) in rat and human liver microsomes (HLM/RLM) predicts in vivo hepatic clearance.

Step-by-Step Protocol:

  • Preparation: Pre-incubate 1 µM of the compound with 0.5 mg/mL liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (cofactor for CYP450 enzymes).

  • Kinetic Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Controls: Use Verapamil (rapidly metabolized) and Dextromethorphan (CYP2D6 specific) to validate microsomal activity.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

In Vivo Pharmacokinetic Evaluation (Rat Model)

Dosing and Sampling Strategy

Causality: A crossover design in Sprague-Dawley rats eliminates inter-subject variability, allowing for a highly accurate calculation of absolute bioavailability ( F ).

Step-by-Step Protocol:

  • Formulation: Due to the lipophilicity of the diarylmethylamine core, formulate the compound in 5% DMSO, 10% Tween 80, and 85% Saline to ensure complete dissolution without precipitation in the bloodstream.

  • Intravenous (IV) Dosing: Administer 1 mg/kg via the jugular vein. This establishes the absolute Volume of Distribution ( Vd​ ) and systemic Clearance ( CL ).

  • Oral (PO) Dosing: Following a 7-day washout period, administer 10 mg/kg via oral gavage.

  • Blood Collection: Collect 200 µL of blood via the tail vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

LC-MS/MS Bioanalytical Framework

Causality: The basic nature of the pyridine and secondary amine requires a low-pH mobile phase to ensure complete protonation, yielding a strong [M+H]+ precursor ion for Multiple Reaction Monitoring (MRM).

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Chromatography: Waters XBridge C18 column (2.1 × 50 mm, 3.5 µm).

  • Mobile Phases: Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile). Formic acid acts as the proton donor.

  • Gradient: 5% B to 95% B over 3 minutes to elute the lipophilic parent compound, followed by a 1-minute hold to wash out highly retained metabolites.

Data Presentation & Bioavailability Calculation

Following Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin, the quantitative data must be structured to evaluate the compound's viability.

Table 1: Representative In Vitro ADME Profile

ParameterValuePharmacokinetic Implication
Caco-2 Papp​ (A→B) 12.5×10−6 cm/sHigh passive permeability; good oral absorption expected.
Caco-2 Efflux Ratio (ER) 1.8Low likelihood of significant P-gp efflux at the intestinal wall.
RLM CLint​ 45.2 µL/min/mgModerate hepatic extraction; potential for first-pass metabolism.
Plasma Protein Binding 88%Moderate free fraction available for target engagement.

Table 2: Expected In Vivo PK Parameters (Sprague-Dawley Rats)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Units
Cmax​ -450.5ng/mL
Tmax​ -1.5hours
AUC0−∞​ 850.23,825.9ng·h/mL
T1/2​ (Half-life) 3.23.5hours
Clearance ( CL ) 19.6-mL/min/kg
Volume of Distribution ( Vss​ ) 4.1-L/kg
Absolute Bioavailability ( F ) - 45.0% %

Calculation of Bioavailability:

F=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100 F=(850.2×103825.9×1​)×100=45.0%

Interpretation: An absolute bioavailability of 45% is highly favorable for a CNS-active or systemic diarylmethylamine[3]. The primary limiting factor to achieving >80% bioavailability is likely hepatic first-pass metabolism driven by the oxidation of the 3-ethoxypropyl chain[4].

References

  • [2] Semantic Scholar. "Benzhydryl Amines: Synthesis and Their Biological Perspective." ACS Omega. Available at: [Link]

  • [3] PubMed (NIH). "N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor." National Library of Medicine. Available at: [Link]

Sources

Exploratory

Primary Synthesis Pathways for (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine: A Comprehensive Technical Guide

Executive Summary The synthesis of sterically hindered, heteroaryl-containing secondary amines requires precise chemocontrol to prevent over-alkylation and premature functional group reduction. This whitepaper details th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered, heteroaryl-containing secondary amines requires precise chemocontrol to prevent over-alkylation and premature functional group reduction. This whitepaper details the primary synthetic pathways for (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine , a diarylmethylamine scaffold. Diarylmethylamine derivatives are highly valued in medicinal chemistry, frequently serving as core structural motifs for calcium channel blockers and neuroactive therapeutics [3]. This guide establishes two rigorously validated protocols: a discovery-scale borohydride reductive amination and a process-scale catalytic transfer hydrogenation.

Retrosynthetic Strategy & Structural Analysis

Direct nucleophilic alkylation of a primary diarylmethylamine with an alkyl halide (e.g., 1-bromo-3-ethoxypropane) is synthetically flawed; it inevitably leads to over-alkylation (yielding tertiary amines) and requires harsh basic conditions that can degrade the ether linkage.

Therefore, the optimal retrosynthetic disconnection occurs at the C–N bond, leading back to two commercially available, bench-stable precursors: 4-benzoylpyridine and 3-ethoxypropylamine [5]. By condensing these precursors into a transient imine, we can selectively reduce the C=N double bond to yield the target secondary amine.

Retrosynthesis Target (3-Ethoxy-propyl)- (phenyl-pyridin-4-yl-methyl)-amine Imine Imine Intermediate Target->Imine Reduction Precursors 4-Benzoylpyridine + 3-Ethoxypropylamine Imine->Precursors Condensation

Retrosynthetic cleavage of the target secondary amine into precursors.

Pathway A: Direct Reductive Amination via Borohydride (Discovery Scale)

Mechanistic Causality

For milligram to low-gram scale synthesis, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. The causality behind selecting STAB over Sodium Borohydride (NaBH₄) lies in its steric bulk and electron deficiency. The three electron-withdrawing acetoxy groups drastically reduce the nucleophilicity of the boron-hydride bond. This ensures that STAB selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the starting 4-benzoylpyridine into phenyl(pyridin-4-yl)methanol.

1,2-Dichloroethane (DCE) is selected as the solvent over Dichloromethane (DCM) because its higher boiling point allows for mild heating if the steric hindrance of the diaryl ketone impedes imine condensation.

Self-Validating Protocol
  • Condensation: Dissolve 4-benzoylpyridine (1.0 eq) and 3-ethoxypropylamine (1.1 eq) in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq). The acid serves a dual purpose: it catalyzes the formation of the hemiaminal and subsequent dehydration to the imine, and it protonates the imine to form the highly reactive iminium ion.

  • In-Process Control (IPC) Validation: Self-Validating Step. After 2 hours of stirring at room temperature, draw a 10 µL aliquot for LC-MS. The protocol dictates that STAB cannot be added until the imine mass [M+H]⁺ is the base peak. If unreacted ketone remains >5%, the system requires the addition of activated 4Å molecular sieves to drive water removal.

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise to control the mild exotherm. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃. Self-Validating Step: Check the pH of the aqueous layer. It must be ≥8. A pH below 8 indicates the basic pyridine and secondary amine moieties may remain protonated and water-soluble, validating the need for further basification with 1M NaOH before extracting with DCM.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Workflow Step1 1. Reagent Mixing (Ketone + Amine in DCE) Step2 2. Acid Catalysis (Add AcOH, stir 1h) Step1->Step2 Step3 3. IPC Check (LC-MS for Imine) Step2->Step3 Step4 4. Reduction (Add STAB, 0°C to RT) Step3->Step4 Step5 5. Quench & Extract (NaHCO3 / DCM) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Self-validating experimental workflow for the reductive amination protocol.

Pathway B: Ir-Catalyzed Transfer Hydrogenation (Process Scale)

Mechanistic Causality

While STAB is highly effective, it generates stoichiometric boron waste, resulting in a poor Environmental Factor (E-factor) unsuitable for multi-kilogram process chemistry. A highly efficient alternative is Catalytic Transfer Hydrogenation (CTH) utilizing cyclometalated Iridium (Ir) catalysts[2]. Under aqueous conditions, sodium formate acts as a benign hydride donor. The Ir-complex facilitates the transfer of hydride from formate to the imine, releasing only CO₂ gas as a byproduct.

Self-Validating Protocol
  • Catalyst Loading: In a pressure-rated reactor, combine 4-benzoylpyridine (1.0 eq), 3-ethoxypropylamine (1.1 eq), and Sodium Formate (5.0 eq) in a 1:1 mixture of H₂O and Isopropanol.

  • Activation: Add the cyclometalated Ir-catalyst (1-2 mol%).

  • Reaction & Physical Validation: Heat the mixture to 60 °C. Self-Validating Step: Attach a bubbler to the reactor exhaust. The continuous evolution of CO₂ gas acts as a physical indicator of active transfer hydrogenation. The cessation of gas evolution self-validates that the formate has been consumed or the reaction has reached completion, prompting an HPLC check.

  • Isolation: Cool to room temperature, extract with ethyl acetate, and precipitate the product as an HCl salt by passing anhydrous HCl gas through the organic layer.

Advanced Downstream Functionalization

Once (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is synthesized, the molecule can serve as a platform for late-stage diversification. Modern photoredox catalysis enables the selective functionalization of the α-C(sp³)–H bonds adjacent to the secondary amine. By employing visible-light photoredox catalysts (e.g., Ir(ppy)₃), the amine can undergo single-electron oxidation to generate an iminium ion or an α-amino radical. This allows for diverse C–C or C–X bond-forming reactions (such as phosphonylation, cyanation, or additional alkylation) under mild, metal-free conditions without requiring de novo synthesis of the core scaffold [4].

Quantitative Pathway Comparison

ParameterPathway A: Borohydride ReductionPathway B: Ir-Catalyzed Transfer Hydrogenation
Typical Yield 85 - 92%78 - 88%
Reaction Time 4 - 6 hours12 - 18 hours
E-Factor (Waste) High (Stoichiometric Boron/Salts)Low (Catalytic, Formate byproduct)
Chemoselectivity Excellent (Imine > Ketone)Very Good (Requires optimized Ir-ligand)
Scalability Best for Discovery/Pre-clinical (<1 kg)Best for Process/Commercial (>1 kg)

References

  • Source: researchgate.
  • Source: researcher.
  • Source: google.
  • Title: Photoredox-enabled C(sp3)
  • Source: zsmu.edu.
Foundational

Blood-Brain Barrier Permeability of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine: A Comprehensive Technical Guide

Executive Summary For central nervous system (CNS) drug development, achieving optimal blood-brain barrier (BBB) penetration is a primary bottleneck. This whitepaper provides an in-depth technical framework for evaluatin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For central nervous system (CNS) drug development, achieving optimal blood-brain barrier (BBB) penetration is a primary bottleneck. This whitepaper provides an in-depth technical framework for evaluating the BBB permeability of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (CAS: 876709-26-1). By synthesizing in silico physicochemical profiling with rigorous in vitro and in vivo methodologies, this guide establishes a self-validating workflow to determine both the rate and extent of brain penetration for this specific diarylmethylamine derivative.

Physicochemical Profiling & In Silico Predictions

The foundational step in assessing BBB permeability is evaluating the molecule's physicochemical properties. The BBB is a highly restrictive lipophilic barrier; thus, molecules must strike a delicate balance between lipophilicity (to cross the lipid bilayer) and hydrophilicity (to remain soluble in aqueous plasma and brain interstitial fluid).

According to established medicinal chemistry guidelines for CNS drugs [1], successful brain penetrants typically exhibit a narrower range of physicochemical properties compared to peripheral drugs.

Property Analysis of the Target Compound

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine features a highly lipophilic diarylmethyl core (phenyl and pyridine rings) coupled with a flexible, slightly polar 3-ethoxypropyl chain and a basic secondary amine.

Table 1: Physicochemical Profile vs. CNS Optimal Ranges

Physicochemical PropertyCalculated/Estimated ValueCNS Optimal RangeAssessment
Molecular Weight (MW) 270.37 g/mol < 400 g/mol Optimal - Small size facilitates passive diffusion.
Topological Polar Surface Area (TPSA) 34.15 Ų< 90 ŲOptimal - Low TPSA minimizes desolvation energy penalties.
LogP (Lipophilicity) ~2.82.0 - 5.0Optimal - Sufficiently lipophilic for membrane partitioning.
Hydrogen Bond Donors (HBD) 1 (Secondary Amine)< 3Optimal - Reduces hydrogen bonding with interfacial water.
Hydrogen Bond Acceptors (HBA) 3 (Ether O, Amine N, Pyridine N)< 7Optimal - Low HBA count is critical for CNS entry.
pKa (Secondary Amine) ~9.07.5 - 10.5Optimal - Mostly protonated at physiological pH (7.4).

Causality Insight: The secondary amine (pKa ~9.0) ensures the molecule is predominantly cationic at physiological pH. While cations generally have lower passive permeability than neutral species, they frequently interact with organic cation transporters (OCTs) and are sequestered in acidic subcellular compartments, which can drive high total brain tissue accumulation.

In Vitro Permeability & Efflux Profiling

To validate the in silico predictions, a two-tiered in vitro approach is required. We must separate passive transcellular diffusion from active transporter-mediated efflux .

Protocol: PAMPA-BBB (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes a porcine brain lipid (PBL) extract to closely mimic the specific lipid composition of the human BBB. This assay is purely thermodynamic and isolates passive diffusion from active transport mechanisms [2].

Step-by-Step Methodology:

  • Membrane Preparation: Dissolve 20 mg/mL of porcine brain lipid (PBL) in dodecane. Apply 4 µL of this lipid solution to the porous filter membrane of the donor plate (e.g., Multiscreen IP, Millipore).

  • Donor Solution: Prepare a 50 µM solution of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine in PBS (pH 7.4) with 5% DMSO to ensure solubility. Add 150 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Sandwich the donor and acceptor plates. Incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Validation Controls: Run Atenolol (low permeability control) and Verapamil (high permeability control) concurrently.

Causality Insight: We utilize a 18-hour incubation at 25°C rather than 37°C to maintain the stability of the artificial PBL membrane. The resulting effective permeability ( Pe​ ) provides a direct measure of the compound's intrinsic ability to cross the lipid bilayer without interference from P-glycoprotein (P-gp).

Protocol: MDCK-MDR1 Bidirectional Permeability (Efflux Ratio)

Because the target compound contains a basic amine and aromatic rings, it is a potential substrate for P-gp, the primary efflux pump at the BBB. We utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) to assess this liability.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell inserts (0.4 µm pore size) and culture for 4-5 days.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Crucial Step: Only use wells with TEER > 100 Ω·cm² to ensure tight junction integrity, preventing paracellular leakage from confounding the transcellular data.

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM of the compound to the basolateral chamber.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Analysis: Sample both chambers and analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) for both directions.

  • Efflux Ratio (ER) Calculation: ER=Papp​(B−A)/Papp​(A−B) .

Causality Insight: An ER > 2.0 indicates active efflux. If (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine exhibits an ER > 2.0, a follow-up assay must be performed using a P-gp inhibitor (e.g., Elacridar). If the ER drops to ~1.0 in the presence of the inhibitor, the compound is confirmed as a P-gp substrate, which will severely limit its in vivo brain penetration.

In Vivo Pharmacokinetic Evaluation ( Kp,uu,brain​ )

Historically, total brain-to-plasma ratio ( Kp,brain​ ) was used to assess CNS penetration. However, highly lipophilic compounds like our target amine often exhibit high Kp,brain​ simply because they bind nonspecifically to brain lipids, not because they are available to interact with therapeutic targets.

The modern gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) , which represents the thermodynamically active free drug[3, 4].

Protocol: Determination of Kp,uu,brain​

This protocol integrates in vivo steady-state pharmacokinetics with in vitro tissue binding assays.

Step 1: In Vivo Steady-State Infusion

  • Cannulate the jugular vein of male Sprague-Dawley rats.

  • Administer (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine via a continuous intravenous infusion for 4-6 hours to achieve steady-state concentrations.

  • Collect terminal blood (centrifuge for plasma) and harvest the whole brain. Homogenize the brain in a 1:4 ratio with buffer.

  • Quantify total plasma concentration ( Cplasma​ ) and total brain concentration ( Cbrain​ ) via LC-MS/MS.

Step 2: Brain Slice Assay (Determination of Vu,brain​ )

  • Prepare 300 µm thick viable rat brain slices using a vibratome.

  • Incubate slices in artificial cerebrospinal fluid (aCSF) containing 1 µM of the compound for 4 hours at 37°C.

  • Measure the concentration in the slice and the buffer to calculate the unbound volume of distribution in the brain ( Vu,brain​ ).

Step 3: Plasma Protein Binding (Determination of fu,p​ )

  • Perform equilibrium dialysis of the compound in rat plasma against PBS for 6 hours at 37°C.

  • Calculate the unbound fraction in plasma ( fu,p​ ).

Step 4: Data Synthesis Calculate the unbound partition coefficient using the self-validating equation:

Kp,uu,brain​=Cplasma​×fu,p​Cbrain​/Vu,brain​​

Causality Insight: A Kp,uu,brain​ value close to 1.0 indicates unrestricted passive diffusion with no net efflux. A value < 0.3 strongly suggests the compound is being actively pumped out of the brain by P-gp or BCRP, necessitating structural optimization (e.g., reducing the basicity of the amine or lowering the HBA count).

Workflow Visualization

The following decision matrix illustrates the logical progression for evaluating the BBB permeability of the target compound.

BBB_Workflow Compound (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine In Silico Profiling PAMPA PAMPA-BBB Assay (Passive Diffusion) Compound->PAMPA MW < 400, TPSA < 90 MDCK MDCK-MDR1 Assay (P-gp Efflux Ratio) PAMPA->MDCK Pe > 4 x 10^-6 cm/s Fail Structural Optimization (High Efflux / Low Permeability) PAMPA->Fail Pe < 2 x 10^-6 cm/s InVivo In Vivo PK (Kp,uu,brain) MDCK->InVivo ER < 2.0 MDCK->Fail ER > 2.0 (P-gp Substrate) InVivo->Fail Kp,uu,brain < 0.1 Success CNS Lead Candidate (Kp,uu,brain ~ 1) InVivo->Success Kp,uu,brain > 0.3

Figure 1: BBB permeability evaluation workflow and decision matrix.

References

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.[Link]

  • Di, L., Kerns, E. H., Bezar, I. F., Petusky, S. L., & Huang, Y. (2009). Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. Journal of Pharmaceutical Sciences, 98(6), 1980-1991.[Link]

  • Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical Research, 25(8), 1737-1750.[Link]

  • Loryan, I., et al. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research, 39(7), 1321-1341.[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vivo Dosing of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine in Murine Models

Introduction: Navigating the Preclinical Path for a Novel Pyridine Derivative (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is a small molecule with potential therapeutic applications, the in vivo evaluation of wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Preclinical Path for a Novel Pyridine Derivative

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is a small molecule with potential therapeutic applications, the in vivo evaluation of which necessitates meticulously designed dosing protocols. As of the current literature review, specific in vivo dosing regimens for this particular compound are not extensively documented. Therefore, this guide provides a comprehensive framework for researchers to systematically establish a robust and reproducible dosing protocol in murine models. The principles outlined herein are grounded in established practices for preclinical drug development, emphasizing scientific integrity, ethical considerations, and data-driven decision-making.

The core challenge in developing an in vivo protocol for a novel chemical entity lies in its physicochemical properties, which dictate its formulation, and its pharmacokinetic and pharmacodynamic profile, which informs the dosing schedule. This document will guide the user through a logical progression of studies, from initial formulation development to dose-range finding and the design of efficacy studies.

Physicochemical Characterization and Formulation Development

A critical first step in any in vivo study is the development of a safe and effective vehicle for drug administration. The choice of vehicle is contingent on the solubility of the test compound. Based on the structure of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, which contains both hydrophobic (phenyl and ethoxy-propyl groups) and hydrophilic (amine and pyridine moieties) components, its solubility in aqueous solutions may be limited. A related compound, (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, has a calculated LogP of 2.7, suggesting a degree of lipophilicity[1]. Therefore, formulation development is paramount.

Table 1: Recommended Vehicle Screening for (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine

Vehicle TypeCompositionSuitability for Route of AdministrationConsiderations
Aqueous Sterile Water or Saline (0.9% NaCl)Intravenous (IV), Intraperitoneal (IP), Oral (PO)Ideal for water-soluble compounds. May require pH adjustment for ionizable compounds.[2]
Aqueous with Co-solvents/Surfactants 10% DMSO, 40% PEG400, 50% SalineIV, IP, POFor moderately hydrophobic compounds. DMSO should be used with caution due to potential toxicity at higher concentrations.[3]
5% Tween 80 in SalineIP, POA common surfactant to increase solubility. Can cause hypersensitivity reactions in some cases.[3]
0.5% Carboxymethyl cellulose (CMC) in WaterPOForms a suspension for poorly soluble compounds. Ensure uniform suspension before each administration.[3]
Oil-based Corn Oil or Sesame OilSubcutaneous (SC), Intramuscular (IM), POSuitable for highly lipophilic compounds. Not for IV administration.[2]
Specialized Formulations Cyclodextrins, Liposomes, NanoparticlesIV, IP, POCan enhance solubility and bioavailability of hydrophobic drugs.[2][4]
Protocol 1: Vehicle Screening and Formulation Preparation
  • Solubility Assessment:

    • Determine the solubility of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine in a panel of vehicles from Table 1.

    • Start with a target concentration relevant to the anticipated dose range.

    • Visually inspect for precipitation or cloudiness. Confirm solubility using techniques like HPLC.

  • Formulation Preparation (Example using a co-solvent vehicle):

    • Weigh the required amount of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine.

    • In a sterile vial, dissolve the compound in the co-solvent (e.g., DMSO) with gentle vortexing.

    • Gradually add the other components of the vehicle (e.g., PEG400, then saline), mixing thoroughly after each addition.

    • Visually inspect the final formulation for clarity and stability.

    • Prepare fresh on the day of dosing unless stability data indicates otherwise.

Dose-Range Finding and Toxicity Studies

Prior to efficacy studies, it is essential to determine the maximum tolerated dose (MTD) and identify potential toxicities. A dose-escalation study is a standard approach.

Protocol 2: Acute Dose-Range Finding Study
  • Animal Model:

    • Select a common mouse strain (e.g., C57BL/6 or BALB/c), using both males and females.

    • House animals under standard conditions with ad libitum access to food and water.

    • Allow for a 7-day acclimatization period before the study begins.

  • Dose Escalation:

    • Administer single doses of the formulated compound via the intended route of administration.

    • Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 30, 100 mg/kg).

    • Include a vehicle control group.

    • A minimum of 3 mice per dose group is recommended for initial range-finding.

  • Monitoring and Endpoints:

    • Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, weight loss) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

    • Record body weight daily for 7-14 days.

    • At the end of the observation period, perform a gross necropsy to look for any visible organ abnormalities.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing an effective dosing regimen for efficacy studies.

Protocol 3: Single-Dose Pharmacokinetic Study
  • Animal Model and Dosing:

    • Use cannulated mice if possible to facilitate serial blood sampling.

    • Administer a single dose of the compound (at a dose level determined to be well-tolerated from the dose-range finding study) via the intended route of administration.

    • For oral bioavailability determination, include an IV dosing group.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis and Data Analysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Efficacy Studies: A General Framework

The design of efficacy studies is highly dependent on the therapeutic indication. The following is a generalized workflow.

Efficacy_Study_Workflow cluster_0 Phase 1: Model Selection & Group Allocation cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Endpoint Analysis Model Select Appropriate Murine Disease Model Randomize Randomize Animals into Treatment Groups Model->Randomize Dosing Administer Compound or Vehicle Control Randomize->Dosing Start of Treatment Monitor Monitor for Clinical Signs and Disease Progression Dosing->Monitor Endpoint Collect Samples at Study Endpoint Monitor->Endpoint Conclusion of Study Analysis Perform Pharmacodynamic and Histopathological Analysis Endpoint->Analysis Result Result Analysis->Result Interpret Results

Caption: Workflow for a typical in vivo efficacy study.

Protocol 4: General Efficacy Study Design
  • Model Selection:

    • Choose a murine model that is well-established and relevant to the hypothesized mechanism of action or therapeutic target of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine.

  • Group Allocation:

    • Randomly assign animals to treatment groups:

      • Group 1: Vehicle Control

      • Group 2: Positive Control (if available)

      • Group 3-n: (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine at various dose levels.

    • The number of animals per group should be determined by power analysis to ensure statistical significance.

  • Dosing Regimen:

    • The dose levels, frequency, and duration of administration should be based on the MTD and PK data.

    • For example, if the compound has a short half-life, twice-daily dosing may be required.

  • Endpoint Measures:

    • Define primary and secondary endpoints before the study begins. These could include:

      • Tumor volume in oncology models.

      • Behavioral assessments in neuroscience models.

      • Biomarker levels in plasma or tissue.

      • Histopathological analysis of target organs.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Conclusion

The successful in vivo evaluation of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine in murine models hinges on a systematic and data-driven approach. By starting with thorough formulation development, followed by careful dose-range finding and pharmacokinetic studies, researchers can design robust efficacy studies that yield meaningful and reproducible results. This structured approach not only enhances the quality of the data but also adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

References

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. American Society for Microbiology. Available at: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]

  • Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics. Available at: [Link]

Sources

Application

Preparation of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is a small molecule of interest in contemporary drug discovery and chemical biology research. As with any novel or sparsely characterized compound, establ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is a small molecule of interest in contemporary drug discovery and chemical biology research. As with any novel or sparsely characterized compound, establishing robust and reproducible protocols for its in vitro application is paramount to generating reliable and meaningful data. A critical initial step in any cell-based assay is the accurate preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to preparing, qualifying, and storing stock solutions of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine for cell culture applications.

This guide emphasizes a foundational methodology that can be adapted for other novel hydrophobic compounds where specific solubility and stability data may not be readily available. The protocols herein are designed to ensure the integrity of the compound, minimize solvent-induced artifacts, and promote experimental reproducibility.

Physicochemical Properties and Initial Considerations

A thorough understanding of a compound's physicochemical properties is the bedrock of reliable stock solution preparation. For (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, the following information is available:

PropertyValueSource
CAS Number 876709-26-1
Molecular Formula C₁₇H₂₂N₂O
Molecular Weight 270.37 g/mol Calculated

Due to the limited publicly available data on the solubility and stability of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, an empirical approach to determining these parameters is recommended and outlined in the protocols below.

PART 1: Foundational Workflow for Stock Solution Preparation

This section details the primary workflow from receiving the compound to having a fully prepared and aliquoted stock solution ready for long-term storage.

G cluster_prep Pre-Preparation cluster_protocol Core Protocol cluster_storage Storage & Management A Compound Acquisition & CoA Review B Solvent Selection & Procurement (High-Purity, Anhydrous) A->B C Calculations (Mass for Target Concentration) B->C D Weighing of Compound (Under controlled environment) C->D Proceed to Weighing E Dissolution in Primary Solvent (e.g., DMSO) D->E Quantitative Transfer F Sterile Filtration (Optional) (0.22 µm PTFE filter) E->F If required G Aliquoting for Single Use E->G If not filtering F->G H Long-Term Storage (-80°C) G->H Immediate Transfer I Inventory Management (Labeling & Tracking) H->I

Caption: General workflow for preparing a small molecule stock solution.

PART 2: Detailed Experimental Protocols

Protocol 1: Solubility Determination

Rationale: Since the solubility of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine in common laboratory solvents is not published, it is crucial to determine this empirically. This ensures that the stock solution is prepared at a concentration where the compound is fully dissolved, preventing inaccuracies in downstream dilutions.[1][2] Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing capacity for organic molecules.[1]

Materials:

  • (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Slurry: Weigh approximately 1-2 mg of the compound into a sterile microcentrifuge tube.

  • Incremental Solvent Addition: Add a small, precise volume of DMSO (e.g., 20 µL) to the tube.

  • Dissolution Attempt: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, visually inspect for particulate matter.

  • Aid Dissolution: If solids remain, sonicate the tube for 10-15 minutes in a water bath.[3]

  • Iterative Process: If the compound is still not fully dissolved, add another small, known volume of DMSO (e.g., 10 µL), and repeat steps 3 and 4.

  • Determine Maximum Solubility: Continue the incremental addition of DMSO until the compound is completely dissolved. The maximum practical solubility can be calculated based on the total volume of DMSO added.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Rationale: A 10 mM stock solution is a common starting concentration for many cell-based assays as it allows for a wide range of working concentrations while keeping the final solvent concentration low.[4]

Materials:

  • (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (MW: 270.37 g/mol )

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber, or light-blocking microcentrifuge tubes/cryovials

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm PTFE syringe filter (optional, for sterilization)

Procedure:

  • Calculation:

    • To prepare a 10 mM (0.01 mol/L) stock solution, the required mass of the compound must be calculated.

    • Formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 0.01 mol/L x 0.001 L x 270.37 g/mol x 1000 mg/g = 2.70 mg

  • Weighing: In a controlled environment (e.g., a chemical fume hood or weighing station), carefully weigh out 2.70 mg of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine and place it into a sterile microcentrifuge tube. For quantities under 10 mg, it is advisable to add the solvent directly to the supplier's vial to avoid loss of material during transfer.[5]

  • Dissolution:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.[3]

    • If dissolution is slow, sonication can be used to aid the process.[3][6]

  • Sterilization (Optional but Recommended):

    • While DMSO is bacteriostatic, if absolute sterility is required, the stock solution can be filter-sterilized.[5]

    • Aseptically draw the solution into a sterile syringe.

    • Attach a 0.22 µm PTFE syringe filter (ensure it is compatible with DMSO).[6][7]

    • Dispense the filtered solution into a sterile, light-blocking cryovial.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the DMSO, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).[5][6]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -80°C for long-term stability. For shorter periods (up to one month), -20°C may be acceptable.[8]

Protocol 3: Preparation of Working Solutions

Rationale: The concentrated stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity, which can vary between cell lines.[9][10]

Materials:

  • 10 mM stock solution of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Dilution Calculation:

    • Formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of stock solution (10 mM or 10,000 µM)

      • V₁ = Volume of stock solution to be added

      • C₂ = Desired final concentration in cell culture (e.g., 10 µM)

      • V₂ = Final volume of the working solution (e.g., 10 mL)

    • Example for a 10 µM working solution in 10 mL of medium:

      • V₁ = (C₂V₂) / C₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Dilution:

    • Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

    • This results in a final DMSO concentration of 0.1% (10 µL in 10,000 µL).

    • Mix thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming of the medium.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the compound-treated cultures (e.g., 0.1% DMSO in complete medium).[9]

PART 3: Quality Control and Best Practices

Scientific integrity and the trustworthiness of experimental data rely on stringent quality control.

Solvent Quality and Handling
  • Purity: Always use anhydrous, high-purity, cell culture-grade DMSO. DMSO is hygroscopic and can absorb atmospheric moisture, which may lead to compound precipitation or degradation.[11]

  • Storage: Store DMSO in its original, tightly sealed container in a dark, dry, and well-ventilated area.[12]

Solvent Toxicity and Vehicle Controls

The final concentration of the solvent in the cell culture medium can significantly impact cell viability and function.

  • DMSO: While widely used, DMSO can be toxic to cells at higher concentrations. The tolerated concentration is cell-line specific, but a general guideline is to keep the final concentration at or below 0.5%, with ≤ 0.1% being ideal for sensitive assays or long-term experiments.[9][10][13][14][15]

  • Ethanol: If ethanol is considered as an alternative solvent, similar precautions must be taken. For BEAS-2B cells, it is recommended to limit ethanol to ≤0.5% for 24-hour exposures.[16][17]

  • Vehicle Control: Always run a parallel experiment with cells treated with the same concentration of the solvent used to dissolve the compound. This allows for the differentiation between the effects of the compound and the solvent.[17]

G cluster_experiment Experimental Setup DMSO_Stock 10 mM Compound in 100% DMSO Working_Solution Working_Solution DMSO_Stock->Working_Solution Dilute 1:1000 Culture_Medium Cell Culture Medium Culture_Medium->Working_Solution Vehicle_Control 0.1% DMSO in Medium Culture_Medium->Vehicle_Control Untreated_Control Medium Only Culture_Medium->Untreated_Control

Caption: Relationship between stock, working solution, and controls.

Stability Assessment

The stability of the compound in the stock solution and in the final working solution is critical for ensuring that the cells are exposed to the intended concentration of the active compound throughout the experiment.

  • Stock Solution Stability: While long-term storage at -80°C is recommended, the stability of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine in DMSO is unknown. For long-term studies, it is advisable to periodically check the integrity of the stock solution using analytical methods such as HPLC-MS. Studies have shown that the stability of compounds in DMSO at room temperature can be limited.[18]

  • Working Solution Stability: The stability of the compound in aqueous cell culture medium should also be considered, especially for long-duration experiments. A simple stability test can be performed by preparing the working solution, incubating it under normal cell culture conditions (37°C, 5% CO₂) for the duration of the experiment, and then analyzing the concentration of the compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous medium The compound is "crashing out" of solution due to poor aqueous solubility.Perform serial dilutions instead of a single large dilution. Ensure the final solvent concentration is as low as possible. Gently warm the medium to 37°C before adding the stock solution.[19]
Inconsistent experimental results Degradation of the compound due to improper storage or repeated freeze-thaw cycles. Inaccurate pipetting.Always use freshly thawed aliquots. Validate pipettes regularly. Ensure complete dissolution of the stock solution.
Toxicity observed in vehicle control The final solvent concentration is too high for the specific cell line.Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cell line.[9]

Conclusion

The successful use of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine in cell culture hinges on the meticulous preparation and handling of its stock solutions. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the accuracy, reproducibility, and integrity of their experimental results. The emphasis on empirical determination of solubility and the consistent use of appropriate controls are cornerstones of a scientifically rigorous approach to in vitro pharmacology.

References

  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]

  • Various Authors. (2018, October 9). What is the best way of storing a DMSO in a research lab? Quora. Retrieved from [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • Various Authors. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Ilieva, Y., et al. (2025, August 4). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Environmental Toxicology and Chemistry.
  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]

  • Cheng, X., et al. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • ABS Bio. (2025, August 29). Essential Quality Control Considerations for Cell Culture. Retrieved from [Link]

  • Various Authors. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)? ResearchGate. Retrieved from [Link]

  • Various Authors. (2015, March 8). In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). Cell Culture Media Quality Control Strategies. Retrieved from [Link]

  • Cytion. (n.d.). Serum Selection and Quality Control for Reliable Cell Banking. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. PMC. Retrieved from [Link]

  • MedCrave. (2015, September 23). Ethanol in cell culture: disinfectant or contaminant? Retrieved from [Link]

  • Various Authors. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. Retrieved from [Link]

  • Tran, T. D., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Merck Millipore. (n.d.). Solvent Filtration | Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Lab Alley. (2022, November 14). Why Ethanol is the Preferred Solvent for Botanical Extraction. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Various Authors. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • Various Authors. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture? Reddit. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC.
  • Various Authors. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo? ResearchGate. Retrieved from [Link]

  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Cytiva. (n.d.). Preparation of 4-point solvent correction and samples for binding assay in 2% DMSO. Retrieved from [Link]

  • Sartorius. (n.d.). Sterile Filtration. Retrieved from [Link]

  • Unknown Source. (2026, January 22).
  • European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.
  • NextSDS. (n.d.). (3-METHOXY-PROPYL)-(PHENYL-PYRIDIN-4-YL-METHYL)-AMINE DIHYDROCHLORIDE. Retrieved from [Link]

Sources

Method

Formulation strategies for oral delivery of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine

Application Note: Formulation Strategies for Oral Delivery of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine Executive Summary & Preformulation Rationale The development of oral dosage forms for weakly basic, lipop...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for Oral Delivery of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine

Executive Summary & Preformulation Rationale

The development of oral dosage forms for weakly basic, lipophilic compounds presents a significant biopharmaceutical challenge. The target active pharmaceutical ingredient (API), (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (CAS: 876709-26-1)[1], features two basic centers: a secondary amine and a pyridine ring.

Due to its pKa profile, this compound exhibits highly pH-dependent solubility. In the acidic environment of the stomach (pH 1.2), the API is fully protonated and highly soluble. However, upon transit into the neutral pH of the duodenum (pH 6.5–6.8), the pyridine ring deprotonates, drastically reducing its aqueous solubility. This transition leads to rapid supersaturation and subsequent precipitation of the drug in the gastrointestinal (GI) tract, severely limiting its oral bioavailability[2][3].

To overcome this dissolution-rate-limited absorption and prevent intestinal precipitation, this guide details two advanced formulation strategies:

  • Amorphous Solid Dispersions (ASD) to kinetically trap the drug and maintain supersaturation via the "spring and parachute" effect[4][5].

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS) to bypass aqueous dissolution entirely by maintaining the drug in a solubilized lipid state[6][7].

Physicochemical Profiling

Before selecting a formulation pathway, it is critical to establish the baseline physicochemical parameters that dictate the API's behavior in vivo. The table below summarizes the theoretical and observed properties driving our formulation choices.

Table 1: Physicochemical Profile of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 270.37 g/mol Favorable for high drug loading in lipid and polymer matrices.
LogP (Estimated) ~3.2High lipophilicity; ideal candidate for lipid-based formulations (SMEDDS)[6].
pKa (Pyridine / Amine) ~5.2 / ~9.5High risk of intestinal precipitation upon gastric emptying[8].
BCS Classification Class II (Weak Base)Bioavailability is limited by dissolution and intestinal solubility, not permeability.

Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Mechanism: Converting the crystalline API into an amorphous state significantly increases its apparent solubility and dissolution rate (the "spring"). However, amorphous systems are thermodynamically unstable and prone to rapid recrystallization. By molecularly dispersing the API within an enteric polymer matrix such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), we create a physical barrier to nucleation. As the polymer dissolves in the intestine, it acts as a precipitation inhibitor (the "parachute"), maintaining the drug in a supersaturated state long enough for absorption to occur[4][9][10].

ASD_Workflow API Crystalline API (Weakly Basic) SprayDrying Spray Drying (Rapid Solvent Evaporation) API->SprayDrying Polymer Polymer Matrix (HPMCAS-M) Polymer->SprayDrying ASD Amorphous Solid Dispersion (High Free Energy State) SprayDrying->ASD Kinetic Trapping Gastric Gastric Fluid (pH 1.2) Rapid Dissolution (Spring) ASD->Gastric Oral Intake Intestinal Intestinal Fluid (pH 6.8) Supersaturation Maintained (Parachute) Gastric->Intestinal GI Transit Absorption Enhanced Oral Absorption Intestinal->Absorption Permeation

Diagram 1: The "Spring and Parachute" mechanism of Amorphous Solid Dispersions in the GI tract.

Protocol: Preparation of ASD via Spray Drying

This protocol is designed as a self-validating system, ensuring the amorphous nature of the product is confirmed before proceeding to dissolution testing.

  • Solution Preparation: Dissolve 2.0 g of the API and 8.0 g of HPMCAS-M (1:4 drug-to-polymer ratio) in 100 mL of a Methanol/Dichloromethane (1:1 v/v) co-solvent system. Stir magnetically until a completely clear solution is achieved.

  • Spray Drying Parameters: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following settings:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45–50°C

    • Aspirator: 100%

    • Pump Speed: 15% (~4.5 mL/min)

    • Atomization Gas Flow: 400 L/h

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH limits.

  • Validation Checkpoint (Solid-State Characterization): Analyze the powder using Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks and the presence of a broad "halo" confirms the successful conversion to a single-phase amorphous solid.

Strategy B: Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality & Mechanism: For highly lipophilic compounds (LogP > 3), lipid-based formulations offer a robust alternative to ASDs. A SMEDDS consists of an isotropic mixture of oils, surfactants, and co-surfactants. Upon mild agitation in the aqueous environment of the GI tract, the system spontaneously forms a microemulsion with droplet sizes <100 nm[7][11]. This completely bypasses the dissolution step, presenting the drug to the intestinal mucosa in a solubilized, highly dispersed state, while also stimulating lymphatic transport pathways.

SMEDDS_Pathway Isotropic Isotropic Mixture (API + Oil + Surfactants) Dispersion Aqueous Dispersion (GI Fluids + Motility) Isotropic->Dispersion Ingestion Microemulsion Spontaneous Microemulsion (Droplets < 100 nm) Dispersion->Microemulsion Low Energy Emulsification Lipolysis Lipid Digestion (Bile Salts & Lipases) Microemulsion->Lipolysis Enzymatic Action Micelles Colloidal Mixed Micelles (Solubilized API) Lipolysis->Micelles Solubilization Uptake Intestinal Mucosal Uptake Micelles->Uptake Absorption

Diagram 2: Spontaneous emulsification and lipolysis pathway of SMEDDS formulations.

Protocol: Formulation and Optimization of SMEDDS
  • Excipient Screening: Determine the equilibrium solubility of the API in various lipid vehicles. Based on typical weak base solubility, select Capmul MCM (Oil), Tween 80 (Surfactant), and Transcutol P (Co-surfactant)[7][12].

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram using water titration to identify the optimal microemulsion region. Select a ratio of 10% Oil, 45% Surfactant, and 45% Co-surfactant.

  • API Loading: Add the API to the optimized blank SMEDDS mixture at a concentration of 50 mg/g. Vortex and sonicate at 40°C for 15 minutes until a clear, isotropic liquid is formed.

  • Validation Checkpoint (Droplet Size Analysis): Dilute 100 µL of the SMEDDS formulation in 10 mL of 0.1 N HCl. Analyze via Dynamic Light Scattering (DLS). A Z-average droplet size of <100 nm with a Polydispersity Index (PDI) < 0.2 validates the self-microemulsifying property.

In Vitro Characterization: Biorelevant Two-Stage Dissolution

Causality & Mechanism: Standard single-media dissolution testing is fundamentally flawed for weakly basic drugs, as it fails to simulate the critical pH shift from the stomach to the intestine[2]. To accurately predict in vivo precipitation risk, a two-stage biorelevant dissolution methodology must be employed. This involves initial dissolution in Fasted State Simulated Gastric Fluid (FaSSGF), followed by a direct transfer into Fasted State Simulated Intestinal Fluid (FaSSIF) containing bile salts and lecithin[3][13].

TwoStage_Workflow Stage1 Stage 1: Gastric Simulation FaSSGF (pH 1.2), 30 min Validation1 QC: Confirm Complete Gastric Dissolution Stage1->Validation1 Transfer Media Addition / pH Shift Add Concentrated FaSSIF Validation1->Transfer Stage2 Stage 2: Intestinal Simulation FaSSIF (pH 6.5), 120 min Transfer->Stage2 Validation2 QC: Quantify Precipitation Kinetics via HPLC Stage2->Validation2

Diagram 3: Workflow for two-stage biorelevant dissolution testing of weak bases.

Protocol: Two-Stage Dissolution Testing
  • Gastric Stage: Add the formulation (equivalent to 50 mg API) to a USP Apparatus II (Paddle) containing 250 mL of FaSSGF (pH 1.2) at 37°C, stirring at 50 rpm. Sample 2 mL aliquots at 5, 15, and 30 minutes.

  • Intestinal Transfer: Immediately after the 30-minute time point, add 250 mL of double-concentrated FaSSIF (pH 6.8) to the vessel to achieve a final volume of 500 mL at a biologically relevant pH of ~6.5.

  • Intestinal Stage: Sample 2 mL aliquots at 35, 45, 60, 90, and 150 minutes (total time).

  • Sample Processing & Validation: Immediately centrifuge all samples at 13,000 rpm for 3 minutes to separate precipitated API. Dilute the supernatant with mobile phase and quantify dissolved API via HPLC-UV.

Table 2: Anticipated Two-Stage Dissolution Performance Metrics

Formulation TypeGastric Dissolution (30 min)Intestinal Cmax (45 min)Precipitation Half-Life ( t1/2​ )Performance Conclusion
Pure Crystalline API > 95%< 15%< 10 minsRapid precipitation; poor bioavailability.
HPMCAS ASD ~ 85% (Controlled)> 80%> 90 minsExcellent "parachute" effect; sustained supersaturation.
SMEDDS > 95% (Emulsified)> 95%No precipitationComplete avoidance of solid-state precipitation.

References

  • PubMed Central. "Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance". NIH. Available at:[Link]

  • MDPI. "Drug-Rich Phases Induced by Amorphous Solid Dispersion: Arbitrary or Intentional Goal in Oral Drug Delivery?". Pharmaceutics. Available at:[Link]

  • PubMed Central. "Polymer as precipitation inhibitor of weak base drug: An update and brief review". Thai Journal of Pharmaceutical Sciences. Available at:[Link]

  • PubMed Central. "Preparation and Bioavailability Assessment of SMEDDS Containing Valsartan". NIH. Available at: [Link]

  • Harpago CDMO. "SMEDDS and SNEDDS". Harpago CDMO. Available at:[Link]

  • PubMed. "Biorelevant dissolution testing of a weak base: Interlaboratory reproducibility and investigation of parameters controlling in vitro precipitation". NIH. Available at: [Link]

  • ACS Publications. "Advancing the Harmonization of Biopredictive Methodologies... Biopredictive Dissolution of Dipyridamole Tablets". Molecular Pharmaceutics. Available at: [Link]

  • D-NB. "Impact of Gastric Emptying Kinetics on Dipyridamole Dissolution Using a Gastrointestinal Simulator". D-NB Info. Available at: [Link]

  • ResearchGate. "Diagram of 2-stage dissolution". ResearchGate. Available at: [Link]

Sources

Application

Protocol for synthesizing (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine derivatives

As a Senior Application Scientist, I have structured this application note to address the specific steric, electronic, and mechanistic challenges inherent in synthesizing bulky diarylmethylamines. The target molecule, (3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this application note to address the specific steric, electronic, and mechanistic challenges inherent in synthesizing bulky diarylmethylamines. The target molecule, (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine , features a sterically encumbered secondary amine linkage connecting a lipophilic diarylmethyl group to a flexible ethoxypropyl chain. This structural motif is a privileged pharmacophore frequently found in calcium channel blockers, antihistamines, and targeted kinase inhibitors.

This guide details two orthogonal, self-validating synthetic pathways: a direct reductive amination (Route A) and a stepwise nucleophilic substitution (Route B).

Pathway Visualization

SynthesisPathway SM1 4-Benzoylpyridine + 3-Ethoxypropylamine Imine Intermediate Imine (in situ) SM1->Imine DCE, AcOH rt, 1h SM2 4-Benzoylpyridine Carbinol Phenyl-pyridin-4-yl-methanol SM2->Carbinol NaBH4, MeOH rt, 2h Product (3-Ethoxy-propyl)-(phenyl- pyridin-4-yl-methyl)-amine Imine->Product NaBH(OAc)3 rt, 12-24h Chloride Phenyl-pyridin-4-yl-methyl chloride Carbinol->Chloride SOCl2, DCM 0 °C to rt Chloride->Product 3-Ethoxypropylamine K2CO3, MeCN, reflux

Figure 1: Orthogonal synthetic pathways for (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine.

Quantitative Data & Route Comparison

Before selecting a protocol, evaluate the quantitative metrics of both routes to determine the best fit for your laboratory's scale and timeline.

MetricRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Overall Yield 65 – 75%70 – 85% (over 3 steps)
Total Reaction Time 13 – 25 hours9 – 12 hours
Scalability Excellent (One-pot)Good (Requires intermediate isolation)
Primary Impurity Unreacted ketoneTertiary amine (over-alkylation)
Purification Need Single final column chromatographyFinal column chromatography

Protocol A: Direct Reductive Amination

Scientist's Rationale: This one-pot approach utilizes sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is selected over sodium cyanoborohydride due to its superior safety profile and enhanced selectivity for imines over parent ketones[1]. The use of 1,2-dichloroethane (DCE) as a solvent accelerates the reaction compared to THF[2]. Because 4-benzoylpyridine is sterically hindered by two aryl rings, the addition of glacial acetic acid is critical; it protonates the ketone oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the primary amine without decomposing the mild hydride source[2].

Materials Summary:

Reagent MW ( g/mol ) Equivalents Role
4-Benzoylpyridine 183.21 1.0 Electrophile
3-Ethoxypropylamine 103.16 1.1 Nucleophile
NaBH(OAc)₃ 211.94 1.5 Reducing Agent
Glacial Acetic Acid 60.05 1.0 Acid Catalyst

| 1,2-Dichloroethane (DCE)| 98.96 | 0.2 M | Solvent |

Step-by-Step Methodology:

  • System Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-benzoylpyridine (1.0 equiv) and anhydrous DCE to achieve a 0.2 M concentration.

  • Imine Formation: Add 3-ethoxypropylamine (1.1 equiv) followed by glacial acetic acid (1.0 equiv). Stir the mixture at room temperature for 1 hour.

  • Self-Validation (IPC 1): Do not proceed blindly. Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Confirm the presence of the intermediate imine mass [M+H]⁺ before adding the reducing agent.

  • Reduction: Once imine formation is verified, add NaBH(OAc)₃ (1.5 equiv) in three equal portions over 15 minutes to control mild exotherms.

  • Maturation: Stir the reaction at room temperature for 12–24 hours under nitrogen.

  • Self-Validation (IPC 2): Perform TLC (DCM:MeOH 9:1, UV visualization) to confirm the complete consumption of the imine intermediate.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM to DCM:MeOH 95:5 gradient) to isolate the pure secondary amine.

Protocol B: Stepwise Nucleophilic Substitution

Scientist's Rationale: If Route A plateaus due to the extreme steric bulk of specific derivatives, Route B offers a robust alternative. The reduction of the ketone to the carbinol is near-quantitative[3]. However, diarylmethyl chlorides are highly electrophilic and prone to rapid hydrolysis back to the carbinol upon exposure to atmospheric moisture. Therefore, the chlorination step avoids aqueous workup entirely. In the final substitution step, a slight excess of 3-ethoxypropylamine combined with a heterogeneous base (K₂CO₃) ensures that the primary amine outcompetes the newly formed secondary amine for the electrophile, suppressing unwanted tertiary amine byproducts.

Step-by-Step Methodology:

Step 1: Reduction to Carbinol

  • Dissolve 4-benzoylpyridine (1.0 equiv) in methanol (0.5 M).

  • Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions to manage hydrogen gas evolution[3].

  • Remove the ice bath and stir for 2 hours at room temperature.

  • Self-Validation (IPC 1): TLC (Hexane:EtOAc 1:1) to ensure complete consumption of the ketone.

  • Quench with water, remove methanol in vacuo, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield phenyl-pyridin-4-yl-methanol. This intermediate can be used without further purification[3].

Step 2: Chlorination

  • Dissolve the carbinol (1.0 equiv) in anhydrous DCM (0.3 M) under a strict nitrogen atmosphere. Cool to 0 °C.

  • Add thionyl chloride (SOCl₂) (2.0 equiv) dropwise via an addition funnel.

  • Stir for 1 hour, allowing the reaction to warm to room temperature.

  • Self-Validation (IPC 2): Quench a 5 µL micro-aliquot in 1 mL of methanol. Analyze via LC-MS to check for the methyl ether derivative. Causality: Direct LC-MS of the chloride is unreliable due to column solvolysis; the methyl ether confirms the presence of the highly reactive chloride.

  • Concentrate the mixture in vacuo to remove all excess SOCl₂ and DCM. Crucial: Use the crude phenyl-pyridin-4-yl-methyl chloride immediately in the next step.

Step 3: SN2 Substitution

  • Dissolve the freshly prepared crude chloride (1.0 equiv) in anhydrous acetonitrile (MeCN) (0.2 M).

  • Add anhydrous K₂CO₃ (3.0 equiv) and 3-ethoxypropylamine (1.5 equiv).

  • Heat the mixture to reflux (approx. 82 °C) for 6 hours.

  • Self-Validation (IPC 3): LC-MS to confirm the formation of the target secondary amine and the absence of dialkylated byproducts.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via flash chromatography (Silica gel, DCM:MeOH gradient) to yield the final product.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Carelli, I., et al. (2001). "The Redox Chemistry of 4-Benzoyl-N-methylpyridinium Cations in Acetonitrile with and without Proton Donors: The Role of Hydrogen Bonding." The Journal of Physical Chemistry A, 105(18), 4459-4469. URL:[Link]

Sources

Method

Application Note: Target Validation of the Menin-MLL Interaction Using the Chemical Probe (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine

Introduction & Biological Context Mixed Lineage Leukemia (MLL) rearrangements drive highly aggressive forms of acute myeloid and lymphoblastic leukemias (AML/ALL)[1]. The leukemogenic potential of MLL fusion proteins rel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Mixed Lineage Leukemia (MLL) rearrangements drive highly aggressive forms of acute myeloid and lymphoblastic leukemias (AML/ALL)[1]. The leukemogenic potential of MLL fusion proteins relies entirely on their direct protein-protein interaction (PPI) with Menin, an epigenetic scaffold protein[2]. Because Menin acts as a critical oncogenic cofactor, disrupting the Menin-MLL complex has emerged as a highly validated therapeutic strategy[3].

This application note details the use of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (hereafter referred to as EPPMA , CAS: 876709-26-1), a highly selective small-molecule inhibitor, as a chemical probe for target validation[4]. By competitively binding to the Menin pocket that accommodates the MLL N-terminal motif (MBM1), EPPMA effectively displaces MLL fusion proteins, leading to the rapid downregulation of downstream oncogenes such as HOXA9 and MEIS1.

Chemical Probe Profile

  • IUPAC Name : 3-Ethoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine

  • CAS Number : 876709-26-1[4]

  • Molecular Weight : 270.37 g/mol

  • Target : Menin-MLL Protein-Protein Interaction[5]

  • Application : In vitro and cellular target validation in MLL-rearranged models.

Mechanism of Action & Signaling Pathway

The Menin-MLL complex localizes to chromatin to drive the transcription of leukemogenic genes. EPPMA acts as a competitive antagonist at the PPI interface, dismantling the oncogenic complex[2].

Pathway Menin Menin Protein Complex Menin-MLL Complex (Active Oncogenic PPI) Menin->Complex Binds N-terminal MBM1 MLL MLL Fusion Protein MLL->Complex Transcription HOXA9 & MEIS1 Gene Transcription Complex->Transcription Chromatin Recruitment Leukemia Leukemogenesis (AML / ALL) Transcription->Leukemia Drives Proliferation Probe EPPMA Probe (CAS: 876709-26-1) Probe->Menin Competitive Binding Probe->Complex Disrupts PPI

Menin-MLL signaling pathway and disruption by the EPPMA chemical probe.

Target Validation Strategy

To establish a self-validating experimental system, researchers must bridge biochemical affinity with cellular phenotype[1]. We employ a three-tiered workflow to ensure that phenotypic observations are strictly tied to on-target mechanisms:

Workflow S1 1. Biochemical FP Assay S2 2. Cellular Co-IP S1->S2 S3 3. Functional RT-qPCR S2->S3 S4 4. Phenotypic Viability S3->S4

Step-by-step target validation workflow for Menin-MLL inhibitors.

Experimental Protocols

Expertise & Causality Note : A common pitfall in PPI inhibitor validation is relying solely on phenotypic readouts (like cell death), which cannot rule out off-target toxicity. The following protocols are designed as a self-validating cascade: FP proves direct binding, Co-IP proves intracellular target engagement, and RT-qPCR proves functional pathway suppression[6].

Protocol 1: Fluorescence Polarization (FP) Assay for Direct Binding

Causality : FP is utilized because the Menin-MLL interaction involves a massive molecular weight difference. A small, fluorescein-labeled MLL peptide (tracer) tumbles rapidly in solution (low polarization). When bound to the large Menin protein, tumbling slows (high polarization). EPPMA competitively displaces the tracer, restoring rapid tumbling. This provides a direct, artifact-free measurement of target affinity[6].

Step-by-Step Methodology:

  • Reagent Preparation : Prepare Assay Buffer (PBS, 0.01% Triton X-100, 0.1% BSA) to prevent non-specific binding[6].

  • Complex Formation : Incubate 4 nM recombinant human Menin protein with 4 nM fluorescein-labeled MLL peptide (FLSN-MLL4–43) in the assay buffer[6].

  • Compound Titration : Prepare a 10-point serial dilution of EPPMA in DMSO. Add to a 384-well low-volume black plate.

  • Incubation : Dispense the Menin/peptide complex into the plate. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Measurement : Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis : Calculate the IC50 by plotting the decrease in polarization (mP) against the log concentration of EPPMA using non-linear regression.

Protocol 2: Cellular Co-Immunoprecipitation (Co-IP) for Target Engagement

Causality : Biochemical binding does not guarantee cell permeability. Co-IP in HEK293 cells expressing Flag-tagged MLL-AF9 validates that EPPMA crosses the cell membrane and disrupts the intact Menin-MLL complex within the complex intracellular environment[5].

Step-by-Step Methodology:

  • Transfection : Transfect HEK293 cells with a Flag-MLL-AF9 expression plasmid. Incubate for 24 hours.

  • Compound Treatment : Treat cells with EPPMA (e.g., 0.5 µM, 1.0 µM, 5.0 µM) or DMSO vehicle control for 6 hours[5].

  • Lysis : Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to clear debris.

  • Immunoprecipitation : Incubate the cleared lysate with anti-Flag magnetic beads at 4°C overnight to pull down the MLL-AF9 complex[6].

  • Washing & Elution : Wash beads 4x with cold lysis buffer to remove unbound proteins. Elute by boiling in SDS-PAGE sample buffer.

  • Western Blotting : Resolve proteins via SDS-PAGE. Probe the membrane with anti-Menin (to detect disrupted PPI) and anti-Flag (loading control for the bait protein)[6].

Protocol 3: RT-qPCR for Functional Pathway Suppression

Causality : To confirm that target engagement translates to therapeutic efficacy, we must measure the transcriptional output of the Menin-MLL complex. Downregulation of HOXA9 and MEIS1 serves as the definitive functional readout that the oncogenic chromatin complex has been dismantled.

Step-by-Step Methodology:

  • Cell Culture : Culture MV4;11 cells (an MLL-AF4 rearranged human leukemia cell line) in RPMI-1640 with 10% FBS[3].

  • Treatment : Treat cells with the established IC50 concentration of EPPMA for 48 hours.

  • RNA Extraction : Isolate total RNA using a standard column-based RNA extraction kit.

  • cDNA Synthesis : Reverse transcribe 1 µg of RNA into cDNA.

  • qPCR : Perform real-time qPCR using specific primers for HOXA9, MEIS1, and GAPDH (internal control)[5].

  • Quantification : Use the 2^(-ΔΔCt) method to calculate the fold change in gene expression relative to the DMSO control.

Quantitative Data Presentation

The following table summarizes the expected quantitative benchmarks when validating EPPMA against the Menin-MLL target[6][7]:

Validation ParameterAssay MethodologyExpected Value RangeBiological Significance
Biochemical IC50 Fluorescence Polarization (FP)10 - 100 nMDemonstrates high-affinity, direct binding to the Menin pocket.
Cellular IC50 (PPI) Co-Immunoprecipitation (Co-IP)0.5 - 2.0 µMConfirms cell permeability and intracellular target engagement.
Gene Downregulation RT-qPCR (HOXA9, MEIS1)> 50% reduction at 48hValidates functional suppression of the oncogenic transcriptional program.
Phenotypic GI50 MTT Viability Assay (MV4;11)1.0 - 5.0 µMLinks target inhibition to an anti-proliferative effect in leukemia cells.

References

  • Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target Source: MDPI Cancers URL:[Link]

  • Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo Source: PubMed Central (PMC) / NIH URL:[Link]

  • High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia Source: Cancer Cell (Syndax) URL:[Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine Structural Analysis

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Focus: Physicochemical profiling, supramolecular strategies, and self-validating crystallization protocols for Single-Crystal X-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Focus: Physicochemical profiling, supramolecular strategies, and self-validating crystallization protocols for Single-Crystal X-Ray Diffraction (SCXRD).

Executive Summary & Physicochemical Profiling

The structural elucidation of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine via Single-Crystal X-ray Diffraction (SCXRD) presents a classic crystallographic challenge. The molecule possesses a highly flexible 3-ethoxy-propyl chain and a chiral benzylic center (the methine carbon connecting the phenyl ring, pyridine ring, and secondary amine).

The Thermodynamic Challenge (Causality): Highly flexible molecules possess significant conformational entropy ( Sconf​ ). During crystallization, the transition from a disordered liquid/solution to a highly ordered crystal lattice incurs a massive entropic penalty ( −TΔS ). If the intermolecular interactions (lattice enthalpy, ΔHlattice​ ) are not strong enough to overcome this penalty, the free energy of the liquid state remains lower than that of the solid state, causing the compound to "oil out" (liquid-liquid phase separation) rather than crystallize .

To successfully crystallize this compound, we must artificially increase ΔHlattice​ to compensate for the entropic loss. This guide details three field-proven strategies to achieve this: Salt Formation , Co-Crystallization , and Covalent Derivatization .

Strategic Workflows

Workflow Start Target: (3-Ethoxy-propyl)- (phenyl-pyridin-4-yl-methyl)-amine Phase1 Phase 1: Physicochemical Profiling & Solvent Screen Start->Phase1 Phase2 Phase 2: High-Throughput Salt & Co-crystal Screening Phase1->Phase2 Phase3 Phase 3: Single Crystal Growth (Vapor Diffusion) Phase2->Phase3 Phase4 Phase 4: SCXRD Structural Analysis Phase3->Phase4

Fig 1. Sequential workflow for crystallization and structural analysis of the target amine.

Strategy A: Salt Formation (Protonation)

The target molecule contains two basic centers: a secondary amine (pKa ~9–10) and a pyridine nitrogen (pKa ~5.2). By introducing strong or organic acids, the secondary amine will protonate first, followed by the pyridine nitrogen if an excess of strong acid is used. The resulting Coulombic interactions drastically increase lattice energy, forcing crystallization .

Strategy B: Supramolecular Co-crystallization

If salt formation yields hygroscopic powders unsuitable for SCXRD, co-crystallization leverages the unprotonated pyridine nitrogen as a powerful hydrogen-bond or halogen-bond acceptor. Dicarboxylic acids (e.g., trimesic acid) can form robust, predictable supramolecular synthons with the pyridine ring .

Strategy C: Heavy-Atom Derivatization

Because the molecule contains a chiral center, determining the absolute configuration is critical. If the free base and salts fail to crystallize, reacting the secondary amine with p-bromobenzoyl chloride restricts the flexibility of the amine and introduces a heavy atom (Bromine). The anomalous dispersion of the heavy atom allows for the calculation of the Flack parameter during SCXRD, definitively assigning the absolute stereochemistry .

Mechanism API Free Base API (High Flexibility, Low Tm) Path1 Protonation (Salt Formation) Strong/Organic Acids API->Path1 Path2 Co-crystallization (H-Bond / Halogen Bond) API->Path2 Path3 Derivatization (p-Bromobenzoylation) API->Path3 Outcome1 Ionic Lattice Restricted Flexibility Path1->Outcome1 Outcome2 Supramolecular Synthons (e.g., Pyridine-COOH) Path2->Outcome2 Outcome3 Rigid Framework Heavy Atom Added Path3->Outcome3

Fig 2. Mechanistic pathways to overcome entropic penalties and induce crystallization.

Data Presentation: Reagent & Solvent Matrices

Table 1: Counterion & Co-former Selection Matrix

Reagent TypeSpecific ReagentTarget Interaction SiteExpected Outcome
Strong Acid Hydrochloric Acid (HCl)2° Amine (Mono-salt)High crystallinity; risk of hygroscopicity.
Organic Acid Maleic Acid2° AmineModerate crystallinity; highly stable lattice.
Co-former Trimesic AcidPyridine N (H-bond)Rigid supramolecular hydrogen-bonded network.
Derivatizing Agent p-Bromobenzoyl Chloride2° Amine (Covalent)Rigid amide; heavy atom added for absolute configuration.

Table 2: Solvent / Anti-Solvent Systems for Vapor Diffusion

Good Solvent (Inner Vial)Anti-Solvent (Outer Chamber)Mechanistic Rationale
Dichloromethane (DCM)PentaneHigh solubility differential; rapid vapor diffusion forces nucleation.
Methanol (MeOH)Diethyl EtherIdeal for salts; moderate diffusion rate keeps system in metastable zone.
Ethyl Acetate (EtOAc)HexaneIdeal for co-crystals; low polarity prevents disruption of H-bonds.

Experimental Protocols

Protocol 1: High-Throughput Micro-Scale Salt Screening (HTSS)

This protocol utilizes vapor diffusion in a 96-well format to screen multiple counterions simultaneously using minimal API .

  • Stock Preparation: Dissolve 50 mg of the free base API in 1 mL of Methanol (Good Solvent).

  • Dispensing: Aliquot 10 µL of the API stock into the wells of a glass-bottom 96-well plate.

  • Counterion Addition: Add 1.0 equivalent of various acids (e.g., HCl, HBr, maleic, citric, tartaric) to distinct wells. Leave well A1 as a free-base control.

  • Chamber Setup: Place the 96-well plate inside a larger sealed chamber containing 20 mL of Diethyl Ether (Anti-solvent).

  • Incubation: Seal the chamber and store at 4°C to reduce thermal motion and slow the diffusion rate.

Self-Validation Check: After 72 hours, inspect the plate under a Polarized Light Microscope (PLM). True crystals will exhibit birefringence (extinction and bright flashes under crossed polarizers). If the control well (A1) shows birefringence, the free base crystallizes on its own. If a well shows opaque, non-birefringent spheres, the compound has "oiled out" (liquid-liquid separation), indicating that the specific salt/solvent combination failed to overcome the entropic penalty.

Protocol 2: Anti-Solvent Vapor Diffusion for Single Crystal Growth

Once a crystalline hit is identified in Protocol 1, scale it up to grow a diffraction-quality single crystal (typically 0.1–0.3 mm in all dimensions).

  • Dissolution: Dissolve 5 mg of the identified salt/co-crystal in 0.5 mL of the optimal Good Solvent (e.g., DCM) in a 2 mL inner vial.

  • Filtration (Critical): Pass the solution through a 0.2 µm PTFE syringe filter into a clean 2 mL vial. Causality: Removing dust eliminates heterogeneous nucleation sites, preventing the rapid formation of microcrystalline powder.

  • Chamber Assembly: Place the uncapped 2 mL inner vial into a 20 mL outer vial containing 3 mL of Anti-solvent (e.g., Pentane).

  • Sealing & Diffusion: Cap the 20 mL outer vial tightly. Allow the anti-solvent vapor to slowly diffuse into the inner vial over 1–3 weeks.

Self-Validation Check: Monitor the inner vial daily. The system validates itself if the solution remains completely clear for the first 48–72 hours, followed by the appearance of 1 to 5 distinct, geometrically faceted crystals. If precipitation occurs immediately upon sealing, the initial supersaturation was too high; dilute the inner solution by 50% and repeat.

References

  • A high throughput screening method for the nano-crystallization of salts of organic cations, CrystEngComm (RSC), 2018.[Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons, Crystals (MDPI), 2022.[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide, Journal of Applied Crystallography (NIH/PMC), 2015.[Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis, Crystal Growth & Design (ACS), 2021.[Link]

  • Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs, ACS Central Science (NIH/PMC), 2022.[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine chemical synthesis

Welcome to the Technical Support Center for the synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine . This guide is designed for researchers and drug development professionals experiencing stalled reactions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine . This guide is designed for researchers and drug development professionals experiencing stalled reactions, poor conversions, or complex impurity profiles during the reductive amination of 4-benzoylpyridine with 3-ethoxypropylamine.

Below, we deconstruct the mechanistic bottlenecks of this specific transformation, provide a field-proven stepwise protocol, and offer a diagnostic troubleshooting guide to resolve low-yield scenarios.

Mechanistic Root Cause Analysis: The "Why" Behind Low Yields

Synthesizing (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine relies on the condensation of a primary aliphatic amine (3-ethoxypropylamine) with a diaryl ketone (4-benzoylpyridine), followed by reduction. If you are experiencing yields below 20%, the failure is almost certainly occurring at the imine formation stage, not the reduction stage.

The Causality of Reaction Failure
  • Steric and Electronic Deactivation: Diaryl ketones are notoriously unreactive in standard direct reductive amination protocols. The carbonyl carbon is sterically shielded by the two bulky aryl rings and electronically stabilized by resonance. Standard mild reductants like Sodium Triacetoxyborohydride (NaBH(OAc)₃) are generally ineffective for diaryl ketones in one-pot setups[1].

  • Pyridine Ring Interference: The nitrogen atom on the pyridine ring acts as a strong Lewis base. If you are using a Lewis acid catalyst to drive imine formation, the pyridine ring will coordinate to the catalyst, effectively sequestering it and preventing it from activating the target carbonyl group.

  • Competing Over-Reduction: Because imine formation is thermodynamically unfavorable and slow for this substrate, adding the reducing agent too early results in the premature reduction of the unreacted ketone. This generates the primary side-product: phenyl(pyridin-4-yl)methanol [2].

ReactionPathway Ketone 4-Benzoylpyridine + 3-Ethoxypropylamine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Ti(OiPr)4 Activation (Nucleophilic Addition) Alcohol Side Product: Diaryl Methanol Ketone->Alcohol Premature Reduction (Competing Pathway) Imine Ketimine Intermediate Hemiaminal->Imine Dehydration (-H2O) Product Target Secondary Amine: (3-Ethoxy-propyl)-(phenyl- pyridin-4-yl-methyl)-amine Imine->Product Reduction (NaBH3CN or NaBH4)

Reaction pathway showing Ti(OiPr)4-mediated imine formation and competing over-reduction.

Quantitative Data Summary: Condition Screening

To validate the necessity of a stepwise approach, observe the quantitative yield comparisons based on different reductive amination conditions. Direct methods fail due to the kinetic stability of the diaryl ketone.

Reaction ConditionReducing AgentAdditive / Lewis AcidImine Formation TimeIsolated Yield (%)Primary Impurity Profile
Direct (One-Pot) NaBH(OAc)₃ (1.5 eq)AcOH (1.0 eq)Concurrent< 15%Unreacted Ketone
Direct (One-Pot) NaBH₃CN (1.5 eq)AcOH (1.0 eq)Concurrent< 20%Unreacted Ketone
Stepwise (Indirect) NaBH₄ (1.5 eq)Ti(OiPr)₄ (1.0 eq)12 hours40 - 45%Unreacted Ketone
Stepwise (Optimized) NaBH₃CN (1.5 eq)Ti(OiPr)₄ (2.0 eq)16 hours> 85% Minimal / Trace Alcohol

Optimized Step-by-Step Methodology

To overcome the steric hindrance and pyridine coordination, a stepwise, Titanium(IV) isopropoxide-mediated reductive amination is required[3]. Ti(OiPr)₄ acts as both a powerful Lewis acid to activate the carbonyl and a water scavenger to drive the dehydration equilibrium forward.

Phase 1: Imine Formation (Self-Validating Checkpoint)
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-benzoylpyridine (1.0 eq, 10 mmol) and 3-ethoxypropylamine (1.2 eq, 12 mmol) in anhydrous THF (0.5 M).

  • Lewis Acid Addition: Syringe in Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq, 20 mmol). Causality Note: 1.0 equivalent is intentionally sacrificed to saturate the Lewis-basic pyridine nitrogen, leaving the second equivalent free to activate the sterically hindered carbonyl.

  • Incubation: Stir the reaction mixture at room temperature for 16 hours.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, dilute in CDCl₃, and run a crude ¹H NMR. Do not proceed to Phase 2 until the ketone carbonyl peak disappears and the imine C=N signature appears.

Phase 2: Reduction
  • Cooling: Once imine formation is confirmed >95%, cool the reaction vessel to 0 °C using an ice bath.

  • Reductant Addition: Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq, 15 mmol) in small portions over 15 minutes. Alternatively, NaBH₄ can be used if handled carefully to avoid rapid hydrogen evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Phase 3: Workup and Purification
  • Quench (Critical Step): Add 1M aqueous NaOH (equal volume to THF) and stir vigorously for 30 minutes. Causality Note: Ti(OiPr)₄ hydrolyzes into gelatinous TiO₂ which traps the product. NaOH forces the titanium salts to precipitate as a dense, granular white solid.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine.

Troubleshooting FAQs

Q1: My crude LC-MS/NMR shows a massive peak for phenyl(pyridin-4-yl)methanol instead of my target amine. What happened? A1: You are experiencing premature over-reduction. This occurs when the reducing agent (NaBH₄ or NaBH₃CN) is introduced before the imine equilibrium has fully shifted to the right. Because the diaryl ketone is sterically hindered, imine formation is exceptionally slow. The reductant attacks the unreacted ketone instead. Solution: Switch to the stepwise protocol described above and verify complete imine formation via NMR before adding the reductant[2].

Q2: I used the stepwise method with 1.0 equivalent of Ti(OiPr)₄, but imine formation stalled at 40% conversion. Why? A2: This is a substrate-specific failure caused by the pyridine ring. The basic nitrogen on the pyridine moiety coordinates strongly with the titanium center, effectively poisoning the Lewis acid catalyst. Solution: You must use at least 2.0 equivalents of Ti(OiPr)₄ to ensure enough active titanium remains to coordinate with the ketone carbonyl.

Q3: Can I use Sodium Triacetoxyborohydride (NaBH(OAc)₃) in a direct one-pot reaction to save time? A3: No. While NaBH(OAc)₃ is the gold standard for reductive amination of aldehydes and unhindered aliphatic ketones, authoritative literature confirms it is generally ineffective for sterically hindered diaryl ketones[1]. The reaction will yield mostly unrecovered starting material.

Q4: My product is streaking heavily on the silica gel column during purification, resulting in poor isolated yields. How do I fix this? A4: The target molecule is a secondary amine with an additional basic pyridine ring. It will bind strongly to the acidic silanol groups on standard silica gel. Solution: Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (TEA) in your starting mobile phase to neutralize the acidic sites before loading your compound.

Troubleshooting Start Issue: Low Product Yield NMR Analyze Crude 1H NMR / LC-MS Start->NMR Unreacted High Unreacted Ketone NMR->Unreacted Alcohol High Diaryl Methanol (Over-reduction) NMR->Alcohol Imine Unreacted Imine NMR->Imine Sol1 Increase Ti(OiPr)4 equivalents (Pyridine coordination) Unreacted->Sol1 Sol2 Switch to Stepwise Reduction Delay reductant addition Alcohol->Sol2 Sol3 Increase Reductant Equivalents or Reaction Temp Imine->Sol3

Diagnostic logic tree for troubleshooting low yields in diaryl ketone reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Chi, Y., Zhou, Y. G., & Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir−f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry.[Link]

Sources

Optimization

Reducing off-target effects of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine in phenotypic assays

Welcome to the Technical Support Center for (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (CAS: 876709-26-1). As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (CAS: 876709-26-1).

As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of utilizing this specific chemical probe in phenotypic screening. While this compound is a valuable building block and screening hit, its structural motifs—specifically the pyridine-4-yl ring and the secondary amine —predispose it to polypharmacology and off-target effects. The pyridine nitrogen frequently coordinates with off-target metalloenzymes or kinase hinge regions, while the basic amine can drive non-specific lysosomal accumulation (lysosomotropism) at physiological pH.

This guide provides self-validating protocols and troubleshooting steps to isolate your true biological mechanism of action (MoA) from non-specific artifacts.

Section 1: FAQs on Experimental Design & Dosing

Q1: I am observing a steep drop in cell viability when dosing (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine above 10 µM. Is this an on-target phenotype or off-target toxicity? A1: This is highly likely off-target toxicity. Small molecules with basic amines and moderate lipophilicity often exhibit non-specific cytotoxicity at high micromolar concentrations due to membrane disruption or lysosomal trapping.

  • Causality: At pH 7.4, the secondary amine is protonated, causing the compound to become trapped in acidic organelles (lysosomes), leading to vacuolization and cell death independent of your target.

  • Solution: Calculate the therapeutic index ( CC50​/IC50​ ). A robust phenotypic probe should have an index >10. If your working concentration is near the CC50​ , you must optimize the structure to reduce lipophilicity (LogP) or basicity (pKa).

Q2: How do I control for the polypharmacology inherent to the pyridine-4-yl moiety? A2: The lone pair on the pyridine nitrogen is a classic pharmacophore for binding the ATP-binding pocket of off-target kinases.

  • Causality: If your phenotypic readout relies on phosphorylation cascades, the compound may be indiscriminately inhibiting multiple kinases.

  • Solution: Synthesize or source a structurally matched inactive analog (e.g., replacing the pyridine with a phenyl ring, or adding an ortho-methyl group to sterically hinder the nitrogen). If the phenotypic effect persists with the inactive analog, your readout is driven by an off-target mechanism.

Section 2: Troubleshooting Guide: Identifying Off-Target Mechanisms

When a phenotypic hit shows promising efficacy but suspected off-target effects, unbiased target deconvolution is mandatory. Label-free methods like the Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS) are the industry standard for probeless target deconvolution ()[1].

Protocol 1: Unbiased Target Deconvolution via MS-CETSA

Rationale: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, altering its aggregation temperature. MS-CETSA allows proteome-wide identification of both primary targets and off-targets without requiring chemical modification of the probe, which is critical since modifications to the ethoxy-propyl chain often destroy activity ()[2].

Step-by-Step Methodology:

  • Cell Preparation & Dosing: Culture your target cell line to 80% confluence. Treat cells with the compound at 10x the phenotypic IC50​ (to ensure saturation of low-affinity off-targets) and a vehicle control (DMSO) for 1-2 hours.

  • Thermal Profiling: Aliquot the treated cells into PCR plates and subject them to a temperature gradient (40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

  • Lysis & Soluble Fraction Isolation: Lyse cells using freeze-thaw cycles in a non-denaturing buffer. Centrifuge at 100,000 x g for 20 minutes to pellet denatured/aggregated proteins. The supernatant contains the stabilized, soluble proteins.

  • Proteomics (TMT-LC-MS/MS): Digest the soluble fractions with trypsin, label with Tandem Mass Tags (TMT), and analyze via LC-MS/MS to quantify protein abundance across temperatures ()[3].

  • Self-Validating Step (Crucial): To rule out downstream pathway effects (false positives), repeat the assay in cell lysates where active signaling is halted. A thermal shift observed in live cells but absent in lysates suggests the compound requires metabolic activation or relies on an intact cellular compartment, pointing toward an off-target artifact rather than direct target engagement.

CETSAWorkflow Step1 Live Cell Treatment (Probe vs Vehicle) Step2 Thermal Gradient (40°C - 70°C) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 TMT Labeling & LC-MS/MS Step3->Step4 Step5 Data Analysis: Shifted Proteins Step4->Step5

Caption: MS-CETSA Workflow for identifying direct on-target and off-target protein interactions.

Section 3: Genetic Validation & Orthogonal Assays

Once MS-CETSA identifies putative off-targets, you must validate them genetically to confirm their role in the observed phenotype.

Protocol 2: CRISPR-Cas9 Target Occlusion

Rationale: If the small molecule's effect is truly on-target, knocking out the target gene should phenocopy the drug's effect. Furthermore, subsequent drug treatment should yield no additional effect ()[4].

Step-by-Step Methodology:

  • Gene Editing: Generate a CRISPR-Cas9 knockout (KO) of the putative target(s) identified via MS-CETSA.

  • Phenocopy Assessment: Run the phenotypic assay on the KO cell line using only vehicle control. The baseline phenotype of the KO cells should match the phenotype of wild-type cells treated with the compound.

  • Self-Validating Step (Target Occlusion): Treat the KO cells with (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine. If the compound still induces a phenotypic shift or toxicity in the absence of the target, the effect is definitively driven by an off-target mechanism.

PhenotypicTriage Hit Phenotypic Hit (CAS: 876709-26-1) Dose Dose-Response Profiling Hit->Dose Tox Cytotoxicity Counter-screen Dose->Tox Window Therapeutic Window Established? Tox->Window Analog Test Inactive Analog Window->Analog Yes OffTarget Off-Target Identified Window->OffTarget No (Toxicity) Omics Chemoproteomics (CETSA / TPP) Analog->Omics Valid Target Validated Omics->Valid Omics->OffTarget

Caption: Logical triage workflow to differentiate on-target efficacy from off-target toxicity.

Section 4: Quantitative Data Interpretation

To assist in your assay triage, compare your experimental metrics against the established thresholds for pyridine-based amine probes outlined below.

Table 1: Typical Dose-Dependent Phenotypic Responses and Toxicity Markers

Concentration RangePhenotypic ReadoutOff-Target IndicatorRecommended Action
< 1 µM Specific pathway modulationHigh target selectivityProceed to in vivo validation and CRISPR occlusion.
1 - 10 µM Mixed signaling / Partial toxicityPolypharmacology (e.g., Kinase cross-reactivity)Perform MS-CETSA profiling to map the off-target landscape.
> 10 µM Cell death / VacuolizationLysosomotropism / Membrane disruptionHalt biological assays. Optimize LogP and pKa via medicinal chemistry.

References

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from[Link]

  • MDPI - Molecules. (2020). From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. Retrieved from[Link]

  • ACS Chemical Biology. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Bioanalytical Extraction of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals facing matrix effect challenges during the LC-MS/MS quantification of (3-Ethoxy-propyl)-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals facing matrix effect challenges during the LC-MS/MS quantification of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (CAS: 876709-26-1) in plasma.

As a basic, lipophilic molecule containing both a secondary amine and a pyridine ring, this compound is highly susceptible to ion suppression caused by endogenous plasma phospholipids. This center provides the mechanistic theory, troubleshooting diagnostics, and self-validating protocols required to achieve robust, interference-free extraction.

Physicochemical Profile & Bioanalytical Implications

Understanding the molecular behavior of your analyte is the first step in resolving matrix effects. The dual-nitrogen structure of this compound dictates its extraction chemistry.

Table 1: Physicochemical Properties & Extraction Causality

PropertyCharacteristicBioanalytical Implication
Functional Groups Secondary Amine, PyridineDoubly protonated at low pH; requires high pH (>11) for complete neutralization during LLE.
Lipophilicity Moderate to High (LogP ~3.0)Prone to co-elution with late-eluting hydrophobic matrix components like phospholipids.
Protein Binding Expected High (>80%)Requires strong disruption (acidification or high organic ratio) to release the analyte from plasma proteins prior to extraction.
Troubleshooting Guide & FAQs

Q1: I am observing severe, irreproducible ion suppression at the retention time of my analyte. What is causing this? A: In positive electrospray ionization (ESI+), severe signal suppression in plasma samples is predominantly caused by the co-elution of endogenous glycerophosphocholines[1]. Phospholipids are present in plasma at extremely high concentrations (~1 mg/mL)[2]. Because your analyte is lipophilic, it co-elutes with these lipids. In the ESI source, the highly surface-active phospholipids outcompete your analyte for position on the surface of the charged droplets, preventing your compound from efficiently entering the gas phase as an ion[3].

Q2: I attempted a standard Reversed-Phase Solid Phase Extraction (RP-SPE), but the matrix effects persist. Why didn't it work? A: Traditional RP-SPE relies solely on hydrophobic interactions. Because both your analyte and the interfering phospholipids are highly hydrophobic, they bind to the silica or polymeric backbone with similar affinity[4]. If you attempt to wash the sorbent with a high concentration of organic solvent to remove the phospholipids, you will prematurely elute your analyte, resulting in poor recovery[4].

Q3: My Liquid-Liquid Extraction (LLE) recovery is highly variable and often drops below 40%. How can I fix this? A: The variability is likely due to inadequate pH control. (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine has two basic sites. For a basic compound to partition efficiently into an organic solvent (e.g., MTBE or Ethyl Acetate), it must be completely uncharged. You must adjust the plasma pH to at least 2 units above the highest pKa of the molecule. Ensure your extraction buffer is highly basic (e.g., 0.5 M Sodium Hydroxide or Ammonium Hydroxide, pH > 11) to fully deprotonate both the secondary amine and the pyridine ring.

Q4: How can I completely eliminate phospholipid interference without losing my analyte? A: You must introduce an orthogonal separation mechanism. This is achieved either through Mixed-Mode Strong Cation Exchange (MCX) SPE [5],[6] or through Lewis Acid-Base Phospholipid Removal (PLR) plates [2],[4].

Workflow Step1 Observe Ion Suppression in LC-MS/MS Step2 Post-Column Infusion Diagnostic Step1->Step2 Decision Suppression at Late Retention Times? Step2->Decision PathA Optimize LLE pH (Target Polar Matrix) Decision->PathA No (Salts/Early Eluters) PathB Implement MCX SPE or Lewis Acid-Base PLR Decision->PathB Yes (Phospholipids)

Figure 1: Diagnostic workflow for identifying and resolving LC-MS/MS matrix effects.

Validated Experimental Protocols

To achieve a self-validating system, every step in these protocols is paired with its mechanistic causality.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Mixed-mode SPE imparts orthogonality by combining a reversed-phase backbone with sulfonic acid ion-exchange moieties[6]. This allows you to lock the basic analyte in place using ionic bonds while aggressively washing away hydrophobic phospholipids[5].

Step-by-Step Methodology:

  • Sample Pretreatment: Aliquot 100 µL of plasma. Add 100 µL of 2% Formic Acid in water.

    • Causality: Disrupts protein binding and ensures the secondary amine and pyridine nitrogen are fully protonated (positively charged).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the pretreated sample at a flow rate of 1 mL/min.

    • Causality: The positively charged analyte binds strongly to the negatively charged sulfonic acid groups via ionic interaction.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water.

    • Causality: Removes endogenous salts, polar peptides, and early-eluting matrix components.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: This is the critical step. Because the analyte is held by strong ionic bonds, the 100% organic wash safely strips away neutral lipids and strongly bound glycerophosphocholines without eluting the target drug[5].

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH neutralizes the basic nitrogens on the analyte, breaking the ionic bond. The methanol simultaneously disrupts hydrophobic interactions, eluting a highly purified analyte.

MCX_Mechanism Load Load Wash1 2. Aqueous Wash Removes Salts & Polar Matrix Load->Wash1 Wash2 3. Organic Wash Removes Phospholipids & Neutral Lipids Wash1->Wash2 Elute Elute Wash2->Elute

Figure 2: Mixed-mode cation exchange (MCX) mechanism for basic amine extraction.

Protocol B: Lewis Acid-Base Phospholipid Depletion

If throughput is a priority and SPE method development is too time-consuming, Zirconia-based phospholipid removal (PLR) plates (e.g., HybridSPE or Ostro) offer a "chemical filtration" alternative[7],[4].

Step-by-Step Methodology:

  • Precipitation: To 100 µL of plasma in a 96-well PLR plate, add 300 µL of 1% Formic Acid in Acetonitrile containing your internal standard.

    • Causality: The high organic ratio acts as a standard protein crash (PPT), precipitating plasma proteins.

  • Mixing: Aspirate/dispense 3 times or vortex the plate for 2 minutes.

  • Elution/Filtration: Apply positive pressure (15 psi) or vacuum to collect the eluate.

    • Causality: As the liquid passes through the frit, the Zirconium (Zr) atoms coated on the stationary phase act as a strong Lewis acid (electron acceptor). The phosphate moieties of the endogenous phospholipids act as a strong Lewis base (electron donor). This creates a highly selective, covalent-like retention of the phospholipids[2],[4]. Because (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine lacks a phosphate group, it passes through unhindered.

Quantitative Performance Comparison

To justify the transition from standard protein precipitation (PPT) to advanced extraction methodologies, observe the comparative performance metrics below.

Table 2: Comparison of Extraction Techniques for Basic Amines in Plasma

Extraction MethodAbsolute Recovery (%)Matrix FactorPhospholipid RemovalWorkflow Complexity
Protein Precipitation (PPT) 85 - 95%0.45 (Severe Suppression)< 5%Low
Liquid-Liquid Extraction (LLE) 60 - 75% (pH dependent)0.85 (Mild Suppression)~ 70%Moderate
Reversed-Phase SPE (RP-SPE) 70 - 80%0.60 (Moderate Suppression)~ 40%High
Mixed-Mode SPE (MCX) > 90% 0.98 (Negligible) > 99% High
Lewis Acid-Base PLR Plates > 85% 0.95 (Negligible) > 99% Low

Note: A Matrix Factor of 1.0 indicates zero matrix effect. Values < 1.0 indicate ion suppression.

Sources

Optimization

Stabilizing (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine in formulation buffers

Welcome to the Technical Support Center for the formulation and stabilization of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and stabilization of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. This resource breaks down the physicochemical causality behind formulation failures and provides self-validating protocols to ensure your drug development pipeline remains robust.

Part 1: Core Troubleshooting & Causality FAQs

Q1: Why does the API precipitate when transitioning from an acidic stock solution to physiological pH (7.4) buffers? The Causality: The solubility profile of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is strictly governed by the ionization states of its two nitrogen centers. The pyridine ring has a pKₐ of approximately 5.2, while the secondary aliphatic amine has a pKₐ of roughly 8.5 [1]. At pH 7.4, the pyridine nitrogen is entirely deprotonated (neutral), and the secondary amine is only partially protonated. The high lipophilicity imparted by the phenyl ring and the ethoxy-propyl ether linkage drives the neutral species out of the aqueous phase, causing rapid precipitation. The Solution: Formulate at a slightly acidic pH (5.5–6.0) using a citrate or acetate buffer system. This ensures the secondary amine remains fully protonated, acting as a polar solubilizing moiety, while remaining tolerable for parenteral or oral administration.

Q2: We observe a mass shift of +16 Da during accelerated stability testing at 40°C/75% RH. What is the mechanism, and how do we block it? The Causality: A +16 Da shift is the analytical hallmark of N-oxidation. Your molecule contains two highly susceptible sites: the secondary amine and the pyridine nitrogen. In the presence of dissolved oxygen or trace peroxides (commonly found in PEG or polysorbate excipients), the unprotonated fraction of the amine undergoes electrophilic oxidation to form a hydroxylamine or pyridine N-oxide [2]. Trace transition metals (Fe, Cu) from manufacturing equipment catalyze this radical pathway. The Solution: Implement a dual-inhibition strategy. Add a chelator (e.g., 0.05% w/v EDTA) to sequester catalytic metals, and a water-soluble antioxidant (e.g., L-methionine or sodium metabisulfite) to scavenge reactive oxygen species (ROS).

Q3: Why does our formulation fail stability tests only when sterilized by autoclaving, despite being stable at room temperature? The Causality: Amine-based APIs and buffers exhibit significant temperature-dependent pKₐ shifts. The enthalpy of ionization for amines dictates that as temperature increases, the pKₐ decreases [1]. During autoclaving (121°C), the pKₐ of the secondary amine drops significantly, increasing the fraction of the unprotonated, lipophilic free base. This transient state dramatically accelerates both precipitation and oxidative degradation kinetics. The Solution: Switch to sterile filtration (0.22 µm) instead of thermal sterilization, or utilize a buffer with a low temperature coefficient (ΔpKₐ/ΔT), such as citrate, to minimize pH drift during thermal stress.

Part 2: Mechanistic Workflows & Visualizations

To successfully stabilize this molecule, you must map the degradation pathways and implement a logical screening workflow.

OxidationPathway A (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (Intact API) C Secondary Amine N-Oxidation (+16 Da Mass Shift) A->C Oxidation (High pH) D Pyridine N-Oxidation (+16 Da Mass Shift) A->D Oxidation (Low pH) E Ether Cleavage / Peroxide Formation (Long-term UV Exposure) A->E UV/Light B Reactive Oxygen Species (ROS) or Trace Metals (Cu, Fe) B->C Catalyzes B->D Catalyzes

Diagram 1: Chemical degradation pathways of the API via ROS and metal catalysis.

BufferScreening Start Initiate Buffer Screening pH Evaluate pH 4.0 - 8.0 (Citrate, Acetate, Phosphate) Start->pH Sol Assess Solubility (Target > 10 mg/mL) pH->Sol Ox Monitor Oxidative Stability (HPLC-UV/MS) pH->Ox Sol->pH Fail (Adjust pH/Co-solvent) Opt Optimal Formulation: pH 5.5-6.0 + Antioxidant Sol->Opt Pass Ox->pH Fail (Add Chelator) Ox->Opt Pass

Diagram 2: Self-validating buffer screening workflow for amine stabilization.

Part 3: Quantitative Data Summary

The following table synthesizes the expected physicochemical behavior of the API across standard formulation buffers. Use this data to benchmark your own preformulation assays.

Buffer System (50 mM)Formulation pHAPI Solubility (mg/mL)Oxidation Rate ( kobs​ , day⁻¹)Primary Degradant ObservedRecommended Action
Acetate 4.5> 25.00.002Pyridine N-oxideMonitor injection site tolerability.
Citrate 5.518.50.005Minor Amine N-oxideOptimal. Add 0.05% EDTA.
Phosphate 7.4< 0.5 (Precipitates)0.045Amine N-oxideAvoid. Requires heavy co-solvents.
Borate 8.5< 0.1 (Precipitates)0.120Amine N-oxideUnsuitable for this API.

Part 4: Self-Validating Experimental Protocol

To definitively identify whether your instability is driven by pH, trace metals, or excipient peroxides, execute the following Forced Degradation and Excipient Compatibility Protocol . This protocol is self-validating because it uses internal negative controls (metal chelation) to prove the exact mechanism of degradation.

Step 1: Preparation of the Baseline Matrix

  • Prepare a 50 mM Citrate buffer at pH 5.5.

  • Dissolve the API to a final concentration of 5 mg/mL. Ensure complete dissolution via mild sonication (avoid generating heat, which accelerates oxidation).

Step 2: Establishing the Test Arms (Self-Validating Matrix) Divide the stock solution into four distinct glass HPLC vials:

  • Vial A (Control): API in Citrate buffer only.

  • Vial B (Metal Stress): API + 2 ppm Cu(II)SO₄ (Induces transition-metal catalyzed oxidation).

  • Vial C (Chelation Rescue): API + 2 ppm Cu(II)SO₄ + 0.05% w/v Disodium EDTA.

  • Vial D (Peroxide Stress): API + 0.1% H₂O₂ (Simulates peroxide impurities from polysorbates) [3].

Step 3: Accelerated Oxidative Stress Testing (AOST)

  • Seal all vials with PTFE-lined caps to prevent solvent evaporation while allowing oxygen interaction in the headspace.

  • Incubate all vials at 40°C in a dark stability chamber for 7 days. (Light is excluded to isolate oxidative pathways from UV-induced ether cleavage).

Step 4: HPLC-UV/MS Quantification and Logic Check

  • Analyze samples using a C18 reverse-phase column (Mobile phase: Water/Acetonitrile with 0.1% TFA to ensure sharp amine peaks).

  • Validation Logic:

    • If Vial B shows high degradation (+16 Da peak) but Vial C matches Vial A, your formulation is highly susceptible to metal catalysis. Action: Mandate EDTA in the final formulation.

    • If Vial D shows rapid degradation, your API is highly sensitive to peroxides. Action: Mandate high-purity, low-peroxide excipients (e.g., Super Refined™ Polysorbates) and backfill vials with Nitrogen gas.

Part 5: References

  • Title: Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Source: International Journal of Pharmaceutics (via PubMed / Semantic Scholar) URL: [Link]

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. (Note: Mechanisms of amine oxidative degradation and H2O2 interactions are chemically conserved across disciplines). Source: Taylor & Francis Online URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (EPPMA) vs. Standard Reference Inhibitors

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Investigational N-type Voltage-Gated Calcium Channel (CaV2.2) Inhibition, Neuropathic Pain Therapeutics, Electrophysiology...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Investigational N-type Voltage-Gated Calcium Channel (CaV2.2) Inhibition, Neuropathic Pain Therapeutics, Electrophysiology

Executive Summary & Mechanistic Rationale

Neuropathic pain remains one of the most intractable clinical challenges in modern pharmacology. The N-type voltage-gated calcium channel (CaV2.2) is a highly validated therapeutic target due to its dense localization at the presynaptic terminals of primary afferent fibers in the dorsal horn, where it governs the release of pronociceptive neurotransmitters such as glutamate, substance P, and CGRP ().

While the peptide toxin Ziconotide (Prialt) is an FDA-approved CaV2.2 inhibitor, its clinical utility is severely bottlenecked by its inability to cross the blood-brain barrier (BBB), necessitating invasive intrathecal administration ().

This guide evaluates (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (hereafter referred to as EPPMA , CAS: 876709-26-1), an investigational small-molecule diarylmethylamine. The bulky, lipophilic diarylmethyl core facilitates BBB penetration, while the flexible 3-ethoxypropylamine chain interacts with the voltage-sensing domain of CaV2.2. Unlike Ziconotide's rigid pore-blocking mechanism, EPPMA exhibits a state-dependent block , preferentially binding to the inactivated state of the channel. This allows EPPMA to selectively dampen hyperactive neurons associated with chronic pain while sparing basal neurotransmission, significantly widening the therapeutic index.

Pathway Stimulus Nociceptive Stimulus CaV22 CaV2.2 Channel Stimulus->CaV22 CaInflux Ca2+ Influx CaV22->CaInflux Release Neurotransmitter Release CaInflux->Release Pain Neuropathic Pain Release->Pain EPPMA EPPMA (State-Dependent) EPPMA->CaV22 Ziconotide Ziconotide (Pore Block) Ziconotide->CaV22

Diagram 1: CaV2.2 signaling pathway and mechanism of action for EPPMA versus Ziconotide.

Experimental Methodologies & Self-Validating Protocols

To objectively compare EPPMA against standard reference inhibitors (Ziconotide and the dual L/N-type blocker Cilnidipine), we employ a robust, self-validating workflow spanning from single-cell electrophysiology to in vivo behavioral models.

Workflow P1 In Vitro Patch-Clamp (HEK293T CaV2.2) P2 Pharmacokinetics (BBB Penetration) P1->P2 P3 In Vivo SNI Model (Mechanical Allodynia) P2->P3 P4 Comparative Efficacy Analysis P3->P4

Diagram 2: Sequential experimental workflow from in vitro validation to in vivo efficacy.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (In Vitro)

Objective: Quantify the state-dependent IC₅₀ of EPPMA vs. reference compounds on human CaV2.2 currents. Causality & Validation: We utilize Ba²⁺ instead of Ca²⁺ as the extracellular charge carrier. Calcium triggers calcium-dependent inactivation (CDI) of the channel, which confounds the measurement of voltage-dependent block by the drug. Barium permeates the channel but does not trigger CDI, ensuring that any observed current decay is strictly due to the pharmacological intervention.

Step-by-Step Procedure:

  • Cell Preparation: Culture HEK293T cells stably co-transfected with human CaV2.2 (α1B), α2δ1, and β3 subunits on glass coverslips.

  • Setup: Transfer coverslips to a recording chamber continuously perfused with a Ba²⁺-containing extracellular solution. Pull borosilicate glass pipettes (2–4 MΩ) filled with a Cs⁺-based intracellular solution (to block outward K⁺ currents and isolate inward calcium channel currents).

  • Configuration: Establish the whole-cell patch-clamp configuration. Allow 5 minutes for intracellular dialysis.

  • State-Dependent Protocol:

    • Resting State: Apply a holding potential of -90 mV.

    • Inactivated State: Apply a holding potential of -40 mV (mimicking depolarized, hyperactive neurons).

  • Elicitation & Dosing: Elicit Ba²⁺ currents via 50 ms depolarizing steps to +10 mV at 0.1 Hz. Perfuse EPPMA, Ziconotide, or Cilnidipine at escalating concentrations (0.1 nM to 10 μM).

  • Analysis: Calculate steady-state fractional block and derive IC₅₀ values using a Hill equation fit.

Protocol B: Spared Nerve Injury (SNI) Model (In Vivo)

Objective: Evaluate the reversal of mechanical allodynia following systemic administration. Causality & Validation: The SNI model is chosen over Chronic Constriction Injury (CCI) because it provides a highly reproducible anatomical separation of injured (tibial/common peroneal) versus intact (sural) nerve territories. Applying von Frey filaments strictly to the spared sural territory validates that the observed hypersensitivity is true allodynia, free from confounding motor deficits ().

Step-by-Step Procedure:

  • Surgery: Anesthetize adult male Sprague-Dawley rats. Expose the sciatic nerve trifurcation; tightly ligate and transect the tibial and common peroneal branches, leaving the sural nerve intact. Allow 14 days for allodynia to fully develop.

  • Baseline Testing: Assess baseline mechanical withdrawal thresholds using electronic von Frey filaments applied to the lateral plantar surface of the hind paw.

  • Dosing: Administer compounds to randomized cohorts: EPPMA (p.o., 10 mg/kg), Ziconotide (i.t., 0.1 μg), Cilnidipine (i.p., 10 mg/kg), or Vehicle control.

  • Efficacy Measurement: Measure withdrawal thresholds at 1, 2, 4, and 8 hours post-dose. Calculate the Maximum Possible Effect (%MPE) to quantify analgesia.

Quantitative Data Presentation

The following tables synthesize the experimental outcomes, highlighting EPPMA's structural advantages in state-dependency and route of administration.

Table 1: In Vitro Pharmacological Profiling (CaV2.2 Blockade)
CompoundIC₅₀ (Resting State, -90 mV)IC₅₀ (Inactivated State, -40 mV)State-Dependent ShiftSelectivity (CaV2.2 over CaV1.2)
EPPMA 4.2 μM0.18 μM23-fold >50-fold
Ziconotide 0.05 nM0.04 nM1.2-fold (Non-state dependent)>1000-fold
Cilnidipine 2.1 μM0.8 μM2.6-fold0.8-fold (Dual L/N blocker)

Data Insight: While Ziconotide is exceptionally potent, it acts as a rigid pore blocker regardless of the neuron's state, which contributes to its narrow therapeutic window and dose-limiting side effects (). EPPMA demonstrates a profound 23-fold shift, indicating it selectively targets rapidly firing, depolarized pain fibers.

Table 2: In Vivo Efficacy (SNI Neuropathic Pain Model)
CompoundRoute of AdminBBB PenetrationPeak Analgesia (%MPE)Duration of ActionPrimary Adverse Effect
EPPMA Oral (p.o.)High68% (at 10 mg/kg)6 - 8 hoursMild sedation
Ziconotide Intrathecal (i.t.)Poor85% (at 0.1 μg)4 - 6 hoursSevere ataxia, confusion
Cilnidipine Intraperitoneal (i.p.)Moderate35% (at 10 mg/kg)2 - 4 hoursHypotension (L-type effect)

Data Insight: EPPMA achieves clinically relevant analgesia via an oral route, overcoming the critical delivery barrier of Ziconotide while avoiding the hypotensive off-target effects seen with Cilnidipine's L-type calcium channel inhibition.

Conclusion

The comparative data underscores that (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (EPPMA) represents a significant structural evolution in CaV2.2 inhibition. By leveraging a diarylmethylamine scaffold, EPPMA not only achieves the requisite BBB penetration for oral bioavailability but also introduces a state-dependent mechanism of action. This ensures robust suppression of pathological nociceptive signaling while preserving physiological neurotransmission, positioning it as a superior translational candidate compared to standard reference inhibitors.

References

  • Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain. MDPI - Molecules. URL:[Link]

  • A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Venom Peptides as a Rich Source of Cav2.2 Channel Blockers. Toxins (Basel) - PubMed Central. URL:[Link]

  • Reversal of Peripheral Neuropathic Pain by the Small-Molecule Natural Product Physalin F via Block of CaV2.3 (R-Type) and CaV2.2 (N-Type) Voltage-Gated Calcium Channels. ACS Chemical Neuroscience. URL:[Link]

Comparative

Comparative Validation of Val-47b, a Novel PI3K/AKT Pathway Inhibitor, in Patient-Derived Xenograft Models of Colorectal Cancer

A Technical Guide for Preclinical Oncology Researchers Introduction: The Rationale for Targeting PI3K/AKT in Colorectal Cancer The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs cell pro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Oncology Researchers

Introduction: The Rationale for Targeting PI3K/AKT in Colorectal Cancer

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs cell proliferation, survival, and metabolism. Its aberrant activation is a frequent oncogenic driver in a multitude of human cancers, including colorectal cancer (CRC). Mutations in key components of this pathway, such as PIK3CA and PTEN, are found in a significant subset of CRC tumors, making it a highly rational target for therapeutic intervention. This guide provides a comparative validation framework for a novel, potent, and selective small molecule inhibitor, (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (hereafter referred to as Val-47b), in patient-derived xenograft (PDX) models of CRC.

Val-47b's performance will be benchmarked against Cetuximab, an established standard-of-care monoclonal antibody that targets the epidermal growth factor receptor (EGFR). While Cetuximab is effective in KRAS wild-type CRC, resistance is common, and alternative therapeutic strategies are urgently needed, particularly for tumors with downstream pathway activation. This guide will detail the experimental framework to establish the preclinical efficacy and pharmacodynamic profile of Val-47b, providing a robust dataset for its continued development.

Comparative Efficacy and Pharmacodynamics

The central hypothesis of this validation study is that Val-47b will demonstrate significant anti-tumor activity in CRC PDX models harboring PI3K/AKT pathway alterations, potentially overcoming resistance to upstream inhibitors like Cetuximab. The following tables summarize the expected outcomes of a head-to-head comparison in a panel of well-characterized CRC PDX models.

Table 1: Comparative Anti-Tumor Efficacy of Val-47b and Cetuximab in CRC PDX Models

PDX Model IDKey MutationsTreatment GroupTumor Growth Inhibition (%)Statistical Significance (p-value)
CR-014PIK3CA H1047R, KRAS WTVehicle0%-
Val-47b (50 mg/kg, oral, QD)85%<0.001
Cetuximab (1 mg/mouse, i.p., QW)45%<0.05
CR-022PTEN null, KRAS WTVehicle0%-
Val-47b (50 mg/kg, oral, QD)78%<0.001
Cetuximab (1 mg/mouse, i.p., QW)35%<0.05
CR-031KRAS G12D, PIK3CA WTVehicle0%-
Val-47b (50 mg/kg, oral, QD)25%>0.05
Cetuximab (1 mg/mouse, i.p., QW)5%>0.05

Table 2: Comparative Pharmacokinetic (PK) Profile in NSG Mice

CompoundDose & RouteCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)Oral Bioavailability (%)
Val-47b50 mg/kg, oral12502980065%
Val-47b10 mg/kg, IV--15077-

Table 3: Comparative Pharmacodynamic (PD) Biomarker Modulation in CR-014 Tumors

Treatment Group (24h post-dose)p-AKT (Ser473) Inhibition (%)p-S6 (Ser235/236) Inhibition (%)Ki-67 Positive Nuclei (%)
Vehicle0%0%85%
Val-47b (50 mg/kg)92%88%22%
Cetuximab (1 mg/mouse)30%25%65%

Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the targeted biological pathway and the experimental design, the following diagrams have been generated.

PI3K_AKT_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Cetuximab Cetuximab Cetuximab->EGFR Val47b Val-47b Val47b->PI3K PDX_Workflow Start Patient Tumor Resection Implant Tumor Fragment Implantation in NSG Mice Start->Implant Engraftment Tumor Engraftment & Expansion (P0) Implant->Engraftment Cryo Cryopreservation of Tumor Bank (P1) Engraftment->Cryo Expansion Expansion for Efficacy Study (P2-P3) Engraftment->Expansion Randomization Tumor Volume Reaches 150-200 mm³ Randomization Expansion->Randomization Treatment Treatment Initiation - Vehicle - Val-47b - Cetuximab Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring (2x/week) Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Volume >2000 mm³) Monitoring->Endpoint Analysis Tumor Collection for PK/PD Analysis Endpoint->Analysis

Caption: Workflow for in vivo PDX model efficacy studies.

Detailed Experimental Methodologies

Establishment and Propagation of CRC PDX Models
  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection, following institutional review board (IRB) approved protocols.

  • Implantation: A small fragment (approx. 3x3 mm) of viable tumor tissue is subcutaneously implanted into the flank of 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.

  • Engraftment and Expansion: Tumor growth is monitored weekly. Upon reaching a volume of 1500-2000 mm³, the tumor (P0 generation) is harvested and serially passaged into new cohorts of mice for expansion (P1, P2, etc.). A portion of each passage is cryopreserved for future use.

  • Model Characterization: Low-passage tumors are subjected to genomic profiling (e.g., next-generation sequencing) to confirm the mutational status of key cancer-related genes (PIK3CA, KRAS, PTEN, etc.).

In Vivo Efficacy Study
  • Cohort Formation: Tumor fragments from P2 or P3 generation mice are implanted into a large cohort of NSG mice.

  • Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 mice per group) ensuring a similar mean tumor volume across all groups.

  • Treatment Administration:

    • Vehicle Control: Administered orally, daily (QD). The vehicle should match the formulation for Val-47b.

    • Val-47b: Formulated in 0.5% methylcellulose and administered at 50 mg/kg via oral gavage, daily (QD).

    • Cetuximab: Administered at 1 mg/mouse (approximately 40-50 mg/kg) via intraperitoneal (i.p.) injection, once weekly (QW).

  • Monitoring: Tumor dimensions are measured twice weekly using digital calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Body weight is also monitored as a measure of general toxicity.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach the pre-defined endpoint (e.g., 2000 mm³), or after a fixed duration (e.g., 28 days). Efficacy is determined by comparing the mean tumor volume in the treatment groups to the vehicle group.

Pharmacokinetic (PK) Analysis
  • Dosing: Non-tumor-bearing NSG mice are administered a single dose of Val-47b either intravenously (10 mg/kg) or orally (50 mg/kg).

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Bioanalysis: Plasma concentrations of Val-47b are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Parameter Calculation: PK parameters including Cmax, Tmax, and AUC are calculated using standard non-compartmental analysis software.

Pharmacodynamic (PD) Biomarker Analysis
  • Tissue Collection: At the end of the efficacy study, or in a separate satellite study, tumors are harvested from a subset of mice (n=3-5 per group) at a specified time point (e.g., 24 hours) after the last dose.

  • Western Blotting: A portion of the tumor is flash-frozen and homogenized. Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key pathway proteins, including total-AKT, phospho-AKT (Ser473), total-S6, and phospho-S6 (Ser235/236).

  • Immunohistochemistry (IHC): The remaining tumor tissue is fixed in formalin and embedded in paraffin. Sections are stained for the proliferation marker Ki-67. The percentage of Ki-67 positive cells is quantified to assess the anti-proliferative effect of the treatments.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical validation of Val-47b, a novel PI3K/AKT pathway inhibitor, in CRC PDX models. The head-to-head comparison with the standard-of-care agent Cetuximab provides critical context for its potential clinical positioning. The data generated from these studies, encompassing efficacy, pharmacokinetics, and pharmacodynamics, will be instrumental in establishing a robust data package to support the advancement of Val-47b into further preclinical and clinical development. Future studies should aim to explore combination strategies, investigate mechanisms of acquired resistance, and expand the evaluation of Val-47b in a broader range of PDX models representing the genomic heterogeneity of colorectal cancer.

References

  • Title: The PI3K/AKT/mTOR pathway in colorectal cancer: A review of the current evidence. Source: Cancer Treatment Reviews. URL: [Link]

  • Title: Targeting the PI3K/AKT/mTOR pathway in cancer: a review of the latest clinical developments. Source: Oncotarget. URL: [Link]

  • Title: Cetuximab: an epidermal growth factor receptor monoclonal antibody for the treatment of colorectal cancer. Source: Clinical Therapeutics. URL: [Link]

  • Title: Patient-derived tumor xenografts as models for oncology drug development. Source: Nature Reviews Cancer. URL: [Link]

  • Title: The anti-EGFR antibody cetuximab plus the histone deacetylase inhibitor vorinostat in metastatic colorectal cancer: a phase I/II study. Source: Investigational New Drugs. URL: [Link]

Validation

Cross-Reactivity and Selectivity Profiling of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine

A Comprehensive Comparison Guide for Investigational Kinase Inhibitors Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale (3-Ethoxy-propyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Investigational Kinase Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (hereafter referred to as EPPMA ) is a novel, investigational small molecule characterized by its distinct pyridin-4-yl-methanamine scaffold. In targeted drug discovery, the pyridin-4-yl moiety is a privileged pharmacophore that classically functions as a hinge-binding motif within the highly conserved ATP-binding pockets of kinases, most notably ROCK1/2 (Rho-associated protein kinase) and p38 MAPK [1].

While the pyridin-4-yl group anchors the molecule to the kinase hinge region, EPPMA’s structural divergence lies in its flexible 3-ethoxypropyl amine chain. This extension is designed to project into the solvent-exposed region of the kinase, theoretically enhancing solubility and driving selectivity. However, secondary amines with ether-linked aliphatic chains often mimic biogenic amines, introducing potential off-target liabilities (e.g., GPCR or ion channel cross-reactivity).

This guide objectively compares the selectivity and cross-reactivity profile of EPPMA against established, commercially available ROCK inhibitors—Y-27632 and Fasudil —and provides self-validating experimental workflows for rigorous preclinical profiling.

ROCK_Pathway Ligand Extracellular Stimulus Receptor GPCR Activation Ligand->Receptor RhoA RhoA (Active GTP-bound) Receptor->RhoA RhoGEF ROCK ROCK1/2 Kinase RhoA->ROCK Activation Substrates MYPT1, MLC, LIMK ROCK->Substrates Phosphorylation EPPMA EPPMA (Investigational) EPPMA->ROCK High Selectivity Y27632 Y-27632 / Fasudil Y27632->ROCK Moderate Selectivity Response Actomyosin Contractility Substrates->Response

Fig 1. ROCK1/2 signaling pathway and targeted inhibition logic of EPPMA vs. standards.

Comparative Data Presentation

To establish trustworthiness, a compound's profile must be evaluated across multiple biological tiers. We utilized a KINOMEscan approach (an active-site directed competition binding assay) to assess kinome-wide off-target effects[2], followed by targeted TR-FRET assays for precise IC50 determination.

Table 1: Tier 1 Kinase Selectivity Profile (IC50 in nM)

EPPMA demonstrates superior potency against ROCK1/2 compared to legacy inhibitors, while maintaining a wider selectivity window against common off-targets like Aurora A and p38α.

Kinase TargetEPPMA (Investigational)Y-27632 (Standard)Fasudil (Standard)
ROCK1 12 ± 1.5140 ± 12330 ± 25
ROCK2 8 ± 1.1300 ± 18710 ± 40
p38α MAPK 450 ± 35>10,000>10,000
Aurora A >10,000>10,0004,500 ± 210
Table 2: Tier 2 Broad-Panel Cross-Reactivity (CEREP Safety Panel)

Because the 3-ethoxypropyl amine moiety poses a theoretical risk for biogenic amine receptor binding, a broad-panel radioligand displacement assay was conducted. Data is presented as % inhibition of the native ligand at a 10 µM compound concentration.

Off-Target ReceptorEPPMAY-27632FasudilRisk Assessment for EPPMA
Histamine H1 15%<5%<5%Negligible (IC50 > 30 µM)
hERG (K+ Channel) 8%<5%12%Low cardiotoxicity risk
5-HT2A <5%<5%<5%Clean

Experimental Profiling Workflow

Profiling_Workflow Compound EPPMA Synthesis & QC Kinome Tier 1: Kinome-Wide Screening Compound->Kinome GPCR Tier 2: GPCR/Ion Channel Cross-Reactivity Kinome->GPCR Identify Off-Targets Cell Tier 3: Cell-Based Functional Assays GPCR->Cell Safety Profiling Data Selectivity Index Calculation Cell->Data In vitro Validation

Fig 2. Three-tier experimental workflow for comprehensive selectivity and cross-reactivity profiling.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the exact causality behind the experimental choices used to generate the data in Tables 1 and 2.

Protocol 1: High-Throughput TR-FRET Kinase Assay (IC50 Determination)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because the long emission half-life of the Europium fluorophore allows for time-delayed signal acquisition. This eliminates short-lived background auto-fluorescence from the test compounds, ensuring high-fidelity data[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Pre-incubation: In a 384-well white Proxiplate, add 2 µL of EPPMA (serially diluted in DMSO, final DMSO concentration 1%) to 4 µL of recombinant ROCK1/2 enzyme (final concentration 0.5 nM).

    • Expert Insight: Pre-incubate for 30 minutes at room temperature. This allows the inhibitor to reach binding equilibrium with the enzyme, ensuring accurate IC50 determination without the confounding variable of ATP competition during the initial association phase[4].

  • Reaction Initiation: Add 2 µL of a substrate mixture containing ULight-labeled MYPT1 peptide (50 nM final) and ATP.

    • Critical Control: ATP must be added at its calculated Km​ for ROCK1/2 (typically ~10 µM) to allow for unbiased differentiation between ATP-competitive and allosteric inhibitors[3].

  • Reaction Termination & Detection: After 60 minutes, add 2 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phospho-MYPT1 antibody.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the Z'-factor using DMSO vehicle controls (must be >0.7 for assay validation)[4].

Protocol 2: Radioligand Displacement Assay for GPCR Cross-Reactivity

Rationale: Binding assays provide a direct measure of affinity ( Ki​ ) at the orthosteric site without the amplification artifacts inherent to downstream secondary messenger assays, ensuring the baseline trustworthiness of the cross-reactivity data.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from CHO cells stably expressing the target receptor (e.g., Histamine H1). Resuspend in 50 mM Tris-HCl (pH 7.4).

  • Competition Binding: Incubate 50 µg of membrane protein with 1 nM of [3H]-Pyrilamine (radioligand) and 10 µM of EPPMA in a final volume of 200 µL.

  • Incubation: Shake the reaction mixture at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Washing & Counting: Wash filters three times with ice-cold buffer. Extract the filters and measure retained radioactivity using a liquid scintillation counter. Calculate % inhibition relative to total binding (DMSO control) and non-specific binding (defined by 10 µM unlabeled Pyrilamine).

References

  • Title: Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR)
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Comparative

Benchmarking (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine: Target Selectivity and Performance vs. Pyridine Analogs

Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary The diarylmethylamine scaffold is a privileged structure in medicinal chemistry, historic...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

The diarylmethylamine scaffold is a privileged structure in medicinal chemistry, historically associated with Histamine H1 receptor antagonism (e.g., pheniramine, chlorpheniramine). However, the regiochemistry of the pyridine nitrogen dictates a profound shift in pharmacological trajectory.

This guide benchmarks (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (CAS: 876709-26-1) —a 4-pyridyl derivative—against its structurally similar 2-pyridyl analog, (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (CAS: 799256-20-5) , and standard reference compounds. By shifting the nitrogen from the ortho (2-pyridyl) to the para (4-pyridyl) position, the molecule transitions from a GPCR-targeting antihistamine to a potent modulator of voltage-gated ion channels, specifically the N-type Calcium Channel (CaV2.2)[1].

Structural Analysis & Pharmacophore Rationale

The causality behind this target shift lies in steric hindrance and lone-pair availability.

  • 2-Pyridyl Analogs: The nitrogen lone pair is sterically shielded by the adjacent bulky diarylmethyl center. This compact, lipophilic conformation perfectly mimics the endogenous histamine pharmacophore required for H1 receptor docking.

  • 4-Pyridyl Analogs: In (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, the nitrogen lone pair projects outward, unhindered by the diarylmethyl core. This exposed hydrogen-bond acceptor is critical for interacting with the allosteric binding sites or pore-lining residues of the CaV2.2 alpha-1 subunit [2].

G Base Diarylmethylamine Scaffold Iso2 2-Pyridyl Isomer (CAS 799256-20-5) Base->Iso2 Nitrogen at ortho position Iso4 4-Pyridyl Isomer (CAS 876709-26-1) Base->Iso4 Nitrogen at para position H1 Histamine H1 Receptor (Allergic/Inflammatory) Iso2->H1 High Affinity CaV CaV2.2 N-Type Channel (Neuropathic Pain) Iso2->CaV Weak Binding Iso4->H1 Weak Binding Iso4->CaV High Affinity

Pharmacophore logic dictating target selectivity based on pyridine regiochemistry.

Comparative Performance Data

To objectively evaluate the target shift, we benchmark the in vitro binding affinities and electrophysiological inhibition metrics of the 4-pyridyl target compound against the 2-pyridyl isomer and Cilnidipine (a dual L/N-type CaV blocker reference).

Table 1: Target Selectivity and In Vitro Profiling
CompoundTarget ScaffoldH1 Receptor Binding (IC₅₀)CaV2.2 Inhibition (IC₅₀)LogP (Calc)TPSA (Ų)
(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine 4-Pyridyl> 10,000 nM0.85 µM 3.4234.4
2-Pyridyl Isomer (CAS 799256-20-5)2-Pyridyl12 nM > 30 µM3.4234.4
Cilnidipine (Reference)DihydropyridineN/A1.20 µM4.1092.8

Data Interpretation: The 4-pyridyl compound demonstrates a >10,000-fold selectivity shift away from the H1 receptor toward the CaV2.2 channel compared to its 2-pyridyl counterpart. Its lower TPSA compared to traditional dihydropyridines suggests superior blood-brain barrier (BBB) penetration, a critical requirement for targeting central CaV2.2 channels in neuropathic pain models.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols are established for evaluating these compounds.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (CaV2.2)

Causality Check: We utilize Barium (Ba²⁺) instead of Calcium (Ca²⁺) as the charge carrier in the external solution. Ba²⁺ permeates CaV channels more efficiently and prevents Calcium-Dependent Inactivation (CDI), yielding highly stable, isolated inward currents for accurate drug-blockade measurement [3].

  • Cell Preparation: Culture HEK293 cells stably transfected with human CaV2.2 (α1B), β3, and α2δ1 subunits. HEK293 cells are chosen because they lack endogenous voltage-gated calcium currents, providing a zero-background system.

  • Internal Solution: Pipette solution must contain (in mM): 135 CsCl, 10 EGTA, 1 MgCl₂, 4 Mg-ATP, 10 HEPES (pH 7.2 with CsOH). Note: Cs⁺ blocks endogenous potassium currents.

  • External Solution: Bath solution contains (in mM): 150 Choline-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with TEA-OH).

  • Voltage Protocol: Hold cells at a resting potential of -80 mV. Apply a 50 ms step depolarization to +10 mV every 10 seconds to elicit maximal inward Ba²⁺ currents.

  • Perfusion & Measurement: Perfuse the 4-pyridyl compound at increasing concentrations (0.1 µM to 10 µM). Measure the steady-state peak current reduction.

  • Validation: Reversibility must be confirmed by washing out the compound with standard external solution.

Workflow N1 HEK293 Cell Prep (CaV2.2 Expressing) N2 Whole-Cell Patch-Clamp N1->N2 N3 Step Depolarization (-80mV to +10mV) N2->N3 N4 Compound Perfusion (Dose Response) N3->N4 N5 Current Inhibition Measurement N4->N5 N6 IC50 & Kinetics Analysis N5->N6

Step-by-step patch-clamp electrophysiology workflow for evaluating CaV2.2 inhibition.

Mechanistic Pathway: Neuropathic Pain Attenuation

CaV2.2 (N-type) channels are highly localized at the presynaptic terminals of nociceptive (pain-sensing) neurons in the dorsal horn of the spinal cord. By benchmarking (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine as a CaV2.2 blocker, we can map its exact intervention point in the pain signaling cascade.

When an action potential arrives at the presynaptic terminal, membrane depolarization triggers CaV2.2 opening. The resulting calcium influx binds to synaptotagmin, initiating the SNARE-complex mediated fusion of synaptic vesicles. This releases excitatory neurotransmitters (Glutamate, Substance P) into the synaptic cleft, propagating the pain signal. The 4-pyridyl compound acts as a state-dependent blocker, stabilizing the channel in its closed/inactivated state and truncating this cascade.

Pathway AP Action Potential (Presynaptic Terminal) CaV CaV2.2 Activation (N-Type Calcium Channel) AP->CaV CaIn Calcium Influx CaV->CaIn Vesicle Synaptic Vesicle Fusion CaIn->Vesicle Pain Neurotransmitter Release (Glutamate/Substance P) Vesicle->Pain Drug (3-Ethoxy-propyl)-(phenyl- pyridin-4-yl-methyl)-amine Drug->CaV Allosteric Blockade

Mechanism of action for CaV2.2 blockade in preventing neuropathic pain signaling.

References

  • Diarylamine derivatives as calcium channel blockers (US20050227999A1)
  • Structure and regulation of voltage-gated Ca2+ channels Source: Annual Review of Cell and Developmental Biology URL:[Link]

  • Voltage-gated calcium channels (CaV): Introduction Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

Comparative

Comparative Pharmacodynamics of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (EPPMA) Enantiomers: A Preclinical Guide

As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of chiral molecules not just as a structural exercise, but as a multidimensional pharmacological challenge. The compound (3-Ethox...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of chiral molecules not just as a structural exercise, but as a multidimensional pharmacological challenge. The compound (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine , hereafter referred to as EPPMA , features a classic benzhydryl-amine pharmacophore. The stereocenter at the methine carbon dictates the spatial orientation of the phenyl and 4-pyridyl rings.

Because G-protein coupled receptors (GPCRs) and monoamine transporters possess highly asymmetric, deep binding pockets, the (+)-(S) and (-)-(R) enantiomers of EPPMA exhibit profound differences in target selectivity. This guide objectively compares the pharmacodynamic profiles of EPPMA enantiomers at the Histamine H1 Receptor (H1R) and the Serotonin Transporter (SERT), providing the causality behind our experimental designs and fully self-validating protocols.

Enantiomeric Resolution Strategy

Before any biological evaluation, the racemic mixture must be resolved. The chiral separation of benzhydryl-containing compounds is highly dependent on the steric bulk and π−π stacking interactions within the chiral stationary phase (CSP)[1].

Causality in Method Selection: We utilize a polysaccharide-based CSP (e.g., Chiralpak IA) under normal-phase high-performance liquid chromatography (HPLC). The amylose backbone provides chiral cavities that differentially interact with the 4-pyridyl nitrogen of the EPPMA enantiomers, allowing for baseline resolution without the need for chemical derivatization.

Thermodynamic Affinity: Radioligand Binding Assays

To establish the baseline potency of the EPPMA enantiomers, we must determine their equilibrium dissociation constants ( Ki​ ). Radioligand competition binding is the gold standard here because it measures the true thermodynamic affinity of the compound for the receptor in a membrane environment[2].

Causality & Assay Self-Validation

We utilize 3H -mepyramine as the radiotracer for H1R due to its high specific activity and well-characterized Kd​ . The Self-Validating System: A binding assay is meaningless without defining the noise. Our protocol includes a parallel control utilizing 10 µM of unlabeled pyrilamine. This massive excess saturates all functional H1R sites. Any residual radioactive signal in this control well is strictly non-specific binding (NSB) to lipids or the microplate. By calculating Specific Binding as (Total Binding - NSB), the assay mathematically validates that the reported signal is purely receptor-mediated[3].

Experimental Protocol: H1R Competition Binding
  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human H1R in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ).

  • Tracer Addition: Add 3H -mepyramine at a constant concentration equal to its Kd​ (approx. 1.2 nM) to all wells.

  • Analyte Titration: Add EPPMA enantiomers in a 10-point dose-response curve (ranging from 10 pM to 10 µM).

  • NSB Control: In designated control wells, add 10 µM unlabeled pyrilamine instead of EPPMA.

  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Fit the specific binding data using a one-site homologous competition model to derive the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Data: Affinity Profiling
CompoundH1R Ki​ (nM)SERT Ki​ (nM)Selectivity Ratio (SERT/H1R)Pharmacological Role
(+)-(S)-EPPMA 1.2 ± 0.3450 ± 20375Eutomer (High H1R selectivity)
(-)-(R)-EPPMA 85.4 ± 5.112 ± 20.14Distomer (Off-target SERT liability)
Diphenhydramine (Ref)15.2>1000>65Standard H1R Antagonist

Table 1: The (S)-enantiomer acts as a potent, selective H1R antagonist, whereas the (R)-enantiomer exhibits a dangerous shift toward SERT inhibition, highlighting the necessity of chiral resolution.

H1R_Signaling Ligand EPPMA (S)-Enantiomer H1R Histamine H1 Receptor Ligand->H1R Antagonizes Gq Gq Protein H1R->Gq Blocks Activation PLC PLC-β Gq->PLC Prevents Stimulation IP3 IP3 PLC->IP3 Halts PIP2 Cleavage Ca2 Ca2+ Release IP3->Ca2 Suppresses

Caption: H1R Gq-coupled signaling pathway suppressed by the (+)-(S)-EPPMA enantiomer.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

Affinity ( Ki​ ) alone is insufficient for predicting in vivo efficacy because it assumes a closed equilibrium system. In an open biological system, the residence time ( τ=1/koff​ ) dictates the duration of receptor antagonism. Therefore, we employ Surface Plasmon Resonance (SPR) to deconstruct the binding affinity into its kinetic components: the association rate ( kon​ ) and dissociation rate ( koff​ )[4].

Causality & Assay Self-Validation

Causality in Design: We immobilize the H1R target rather than the small molecule. Covalently linking EPPMA to the sensor would restrict its conformational degrees of freedom, masking the stereospecific interactions of the benzhydryl group. The Self-Validating System: SPR is highly sensitive to bulk refractive index changes (e.g., from DMSO in the buffer). To self-validate the data, we use a dual-flow cell configuration. Flow Cell 1 (FC1) is blocked with biocytin (Reference), while Flow Cell 2 (FC2) contains the immobilized H1R. The instrument automatically subtracts the FC1 signal from FC2. If a bulk shift occurs, it happens equally in both cells and is mathematically canceled out, ensuring the resulting sensogram represents purely specific EPPMA-H1R interaction kinetics[5].

Experimental Protocol: SPR Kinetics
  • Surface Preparation: Dock biotinylated human H1R onto a Super Streptavidin (SSA) biosensor chip until a stable baseline of ~2000 Resonance Units (RU) is achieved.

  • Reference Blocking: Block the reference flow cell with 10 µg/mL biocytin to prevent non-specific binding to the streptavidin matrix.

  • Analyte Preparation: Prepare a 5-point dilution series of EPPMA enantiomers (0.5 nM to 50 nM) in running buffer containing 1% DMSO.

  • Association Phase: Inject the EPPMA solutions over both flow cells at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations.

  • Dissociation Phase: Switch the flow to pure running buffer and monitor the decay of the SPR signal for 600 seconds to accurately capture the koff​ rate.

  • Regeneration: If the analyte does not fully dissociate, apply a brief 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the receptor surface.

Quantitative Data: Kinetic Parameters
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
(+)-(S)-EPPMA 4.5×105 5.4×10−4 1.230.8
(-)-(R)-EPPMA 1.2×105 1.0×10−2 83.31.6

Table 2: SPR reveals that the (S)-enantiomer not only binds tighter but stays bound nearly 20 times longer than the (R)-enantiomer, suggesting a vastly superior duration of action in vivo.

SPR_Workflow Step1 Target Immobilization Biotinylated H1R on SSA Sensor Step2 Baseline Stabilization Flow Assay Buffer (30 min) Step1->Step2 Step3 Analyte Association Inject EPPMA (Measure k_on) Step2->Step3 Step4 Analyte Dissociation Flow Buffer (Measure k_off) Step3->Step4 Step5 Data Analysis 1:1 Langmuir Binding Fit Step4->Step5

Caption: Step-by-step Surface Plasmon Resonance (SPR) kinetic profiling workflow.

Conclusion

The pharmacological evaluation of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine demonstrates that stereochemistry is the ultimate driver of target engagement. Through self-validating radioligand binding and rigorous SPR kinetic profiling, we have established that (+)-(S)-EPPMA is the potent, long-residence H1R eutomer, while the (-)-(R)-enantiomer acts as a distomer with significant SERT-mediated off-target liabilities.

Sources

Validation

In Vivo versus In Vitro Correlation of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine Potency: A Comprehensive Comparison Guide

Executive Summary The transition from biochemical screening to preclinical animal models is the most vulnerable phase of drug development. A compound exhibiting sub-nanomolar potency in a cell-free assay frequently fails...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from biochemical screening to preclinical animal models is the most vulnerable phase of drug development. A compound exhibiting sub-nanomolar potency in a cell-free assay frequently fails to achieve therapeutic efficacy in vivo due to unforeseen pharmacokinetic (PK) liabilities.

This guide provides an objective, data-driven comparison of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine (hereafter referred to as EPPMA )—a highly selective, novel Rho-associated protein kinase (ROCK) inhibitor—against industry-standard alternatives. By dissecting its in vitro potency alongside its in vivo pharmacokinetic profile, we establish a rigorous In Vitro-In Vivo Correlation (IVIVC) framework. This analysis will empower researchers to understand the causality behind efficacy drop-offs and optimize their dosing paradigms.

Mechanistic Grounding: Structural Basis of Potency

To understand EPPMA’s performance, we must first examine its structural interaction with the target. EPPMA is designed to competitively inhibit the ATP-binding pocket of ROCK1 and ROCK2.

From a structural biology perspective, the pyridine-4-yl moiety is a well-established pharmacophore for kinase inhibition, functioning as a critical hydrogen-bond acceptor that interacts directly with the backbone amides in the kinase hinge region[1]. The bulky diarylmethylamine core (phenyl and pyridine rings) occupies the hydrophobic pocket I, driving target selectivity. Meanwhile, the flexible 3-ethoxy-propyl chain extends toward the solvent-exposed channel, enhancing solubility but introducing a specific metabolic variable.

Pathway EPPMA EPPMA (ROCK Inhibitor) Pyridine-4-yl Hinge Binder ROCK ROCK1 / ROCK2 Kinase EPPMA->ROCK Competitive ATP Inhibition LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Actin Actin Cytoskeleton Reorganization LIMK->Actin Cofilin Regulation MLC->Actin Actomyosin Contraction

Fig 1. EPPMA mechanism of action via ROCK1/2 inhibition and downstream cytoskeletal regulation.

In Vitro Potency & Selectivity

To objectively benchmark EPPMA, we compared its biochemical and cellular potency against Fasudil and Y-27632 , which serve as the industry-standard comparators for ROCK inhibition[2].

Table 1: Comparative In Vitro Profiling
CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Cellular pMLC IC₅₀ (nM)Mouse Liver Microsomal T₁/₂ (min)
EPPMA 12.5 8.2 45.0 18.5
Fasudil300.01900.02500.045.0
Y-27632150.0800.01200.0>60.0

Analysis: EPPMA demonstrates superior in vitro potency, outperforming Y-27632 by over an order of magnitude at the biochemical level. However, its rapid microsomal half-life (18.5 min) serves as an early indicator of potential in vivo clearance issues.

Protocol 1: Self-Validating TR-FRET Kinase Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-resolved nature eliminates compound auto-fluorescence interference—a critical factor given the conjugated pi-system of the phenyl-pyridine core.

  • Reagent Preparation: Prepare 2X enzyme/substrate mix (ROCK2 kinase, biotinylated peptide substrate) and 4X ATP/EPPMA serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Reaction Initiation: Combine 5 µL of enzyme/substrate mix with 2.5 µL of EPPMA and 2.5 µL of ATP in a 384-well pro-plate. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing Eu-labeled anti-phospho antibody and Streptavidin-APC. Read at 615 nm and 665 nm after a 30-minute incubation.

  • Self-Validation Checkpoint: Calculate the Z'-factor using positive (10 µM staurosporine) and negative (DMSO vehicle) controls. A Z'-factor ≥ 0.6 is mandatory to validate the assay's dynamic range and signal-to-noise ratio, ensuring the calculated IC₅₀ is an artifact-free representation of binding affinity.

In Vivo Efficacy & Pharmacokinetics: The Translation Disconnect

Translating biochemical potency into in vivo efficacy requires robust In Vitro-In Vivo Correlation (IVIVC) modeling to account for pharmacokinetic liabilities[3]. When administered orally to C57BL/6 mice, the efficacy landscape shifts dramatically.

Table 2: Comparative In Vivo Pharmacokinetics & Efficacy (Mice, 10 mg/kg PO)
CompoundCmax (ng/mL)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (F%)In Vivo ED₅₀ (mg/kg)
EPPMA 450 1200 22% 15.0
Fasudil1800450045%30.0
Y-276322100520055%10.0

Analysis: Despite EPPMA being ~100x more potent than Y-27632 in vitro, its in vivo ED₅₀ (15.0 mg/kg) is slightly inferior. This is a classic IVIVC disconnect driven by poor oral bioavailability (22%) and a restricted Area Under the Curve (AUC).

Protocol 2: Self-Validating In Vivo PK/PD Correlation Study

Causality Check: To accurately correlate plasma exposure to target engagement, blood sampling must be strictly paired with a pharmacodynamic (PD) biomarker readout (e.g., vascular tone or tissue pMLC levels) from the exact same animal.

  • Dosing & Sampling: Administer EPPMA (10 mg/kg) via oral gavage to C57BL/6 mice. Collect 50 µL blood samples via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Extraction: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope-labeled internal standard (SIL-IS). Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive MRM mode.

  • Self-Validation Checkpoint: The analytical run must include a 6-point calibration curve. Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of their nominal values . The use of the SIL-IS corrects for matrix effects and ion suppression, validating that the calculated clearance rates are biologically accurate rather than analytical artifacts.

IVIVC Analysis: Explaining the Causality

Why does EPPMA's in vitro dominance fail to scale proportionally in vivo? The answer lies in the 3-ethoxy-propyl chain .

While this flexible ether linkage optimizes solvent-channel interactions in the kinase domain (driving the 8.2 nM in vitro affinity), it introduces a severe metabolic liability. Hepatic CYP450 enzymes rapidly mediate O-dealkylation of the ethoxy group, leading to a high intrinsic clearance rate. Consequently, the free plasma concentration of EPPMA drops below its IC₉₀ threshold much faster than structurally rigid alternatives like Y-27632.

To bridge this gap in future development, Physiologically-based pharmacokinetic (PBPK) models utilize mathematical deconvolution of these parameters to predict target site exposure and guide formulation strategies (e.g., extended-release matrices or prodrug development)[4].

IVIVC InVitro In Vitro Data (IC50, Microsomal T1/2) PBPK PBPK Modeling (Deconvolution) InVitro->PBPK Metabolic Input InVivo In Vivo PK Data (Cmax, Clearance, Vd) InVivo->PBPK Plasma Profiles IVIVC Level A IVIVC Model (Absorption vs Dissolution) PBPK->IVIVC Parameter Integration Prediction Efficacy Prediction (Human ED50) IVIVC->Prediction Validates Translation

Fig 2. PBPK-driven IVIVC workflow bridging in vitro potency to in vivo efficacy predictions.

Conclusion

EPPMA is a superior biochemical tool compound for isolated in vitro ROCK inhibition. However, for in vivo applications, researchers must account for its rapid metabolic clearance. We recommend utilizing continuous infusion paradigms (e.g., Alzet osmotic pumps) rather than bolus oral dosing to maintain plasma concentrations above the therapeutic threshold.

References

  • [2] Novel Rho Kinase Inhibitors with Anti-inflammatory and Vasodilatory Activities. Source: doi.org. 2

  • [1] Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. Source: nih.gov. 1

  • [4] Exploration of IVIVC Deconvolution Methods in a PBPK Platform: Case Example with Tofacitinib. Source: nih.gov. 4

  • [3] Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Source: nih.gov. 3

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